Thermodynamic Stability Profiling of 1,4-Benzodiazepine Derivatives
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Executive Summary: The Diazepine Scaffold In drug development, "Diazepan" derivatives typically refer...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.
Executive Summary: The Diazepine Scaffold
In drug development, "Diazepan" derivatives typically refer to the broad class of 1,4-benzodiazepines (including Diazepam) or novel scaffolds containing the saturated 1,4-diazepane ring. This guide focuses on the thermodynamic and kinetic stability of the 1,4-benzodiazepine core, a privileged structure in medicinal chemistry.
The stability of this scaffold is governed by two competing thermodynamic forces:
Solid-State Lattice Energy: High crystallinity often leads to poor solubility but high shelf-life stability.
Solution-State Hydrolysis: The 4,5-azomethine (imine) bond is thermodynamically unstable in aqueous acidic media, driving a reversible ring-opening reaction.
Chemical Stability: The Hydrolysis Pathway
The primary degradation pathway for diazepam and its derivatives is the acid-catalyzed hydrolysis of the 4,5-azomethine bond (
). This is a critical quality attribute (CQA) for liquid formulations.
Mechanistic Causality
The reaction follows a pseudo-first-order kinetic profile. The mechanism is driven by the protonation of
, which increases the electrophilicity of , making it susceptible to nucleophilic attack by water.
Key Insight: Unlike simple imines, the fusion of the diazepine ring with the benzene ring creates a unique reversible equilibrium. Under strongly acidic conditions (pH < 2), the equilibrium shifts toward the open-ring benzophenone form. In neutral/basic conditions, the ring closes, but irreversible degradation to quinazolinones can occur over time.
Visualization: Hydrolysis Mechanism
The following diagram illustrates the stepwise degradation pathway, highlighting the critical transition states.
Figure 1: Acid-catalyzed hydrolysis mechanism of 1,4-benzodiazepines leading to benzophenone derivatives.
Solid-State Thermodynamics (Polymorphism)
For solid dosage forms, thermodynamic stability is defined by the crystal lattice energy. Diazepam derivatives exhibit monotropic or enantiotropic polymorphism.
Amorphous vs. Crystalline States[1]
Crystalline State: Characterized by high lattice energy and high melting points (
C for Diazepam). This is the thermodynamically stable form but suffers from dissolution rate-limited bioavailability.
Amorphous State: Generated via spray drying or melt quenching. It has higher free energy (higher solubility) but is thermodynamically unstable, prone to physical aging and recrystallization.[1][2]
Thermodynamic Parameters
Parameter
Value (Approx. for Diazepam)
Significance
Melting Point ()
131 - 135 °C
Indicator of crystal lattice strength.
Glass Transition ()
~45 - 50 °C
Critical for amorphous stability. Storage > accelerates crystallization.
Enthalpy of Fusion ()
~20 - 25 kJ/mol
Energy required to break the lattice; correlates with solubility.
pKa ()
3.3 - 3.4
Determines pH-dependent solubility and hydrolytic susceptibility.
Objective: Determine the pseudo-first-order rate constant (
) and shelf-life ().
Methodology:
Preparation: Dissolve derivative (1 mg/mL) in buffer solutions (pH 1.2, 4.5, 6.8) containing 20% Methanol (cosolvent to ensure solubility).
Thermal Stress: Aliquot samples into amber glass vials. Incubate at three isotherms: 40°C, 50°C, 60°C.
Sampling: Withdraw 500 µL at
hours.
Quenching: Immediately dilute 1:1 with cold mobile phase (neutral pH) to freeze the equilibrium.
Analysis: HPLC-UV/DAD (C18 Column, 254 nm).
Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).
Validation Check: The peak area of the parent + benzophenone product must sum to >95% of initial mass (Mass Balance).
Protocol B: Solid-State Amorphous Stability (DSC)
Objective: Measure the relaxation enthalpy and crystallization tendency.
Methodology:
Amorphization: Melt the crystalline sample in a DSC pan (heat to
C), then quench cool at 20°C/min to -20°C.
Aging: Hold sample at aging temperature (
C) for defined intervals (0, 12, 24 hours).
Re-scan: Heat at 10°C/min.
Data Extraction: Measure the endothermic overshoot at
(Relaxation Enthalpy). An increase in enthalpy over time indicates physical aging (densification toward equilibrium).
Visualization: Stability Workflow
Figure 2: Integrated workflow for thermodynamic and kinetic stability assessment.
Comparative Stability Data
The following table synthesizes stability constants for Diazepam and common derivatives under acidic stress (Pseudo-first-order kinetics).
Compound
Substituent (R7)
Substituent (R1)
() at pH 1.0, 37°C
(Hours)
Major Degradant
Diazepam
-Cl
-Me
~165
2-Methylamino-5-chlorobenzophenone
Nordazepam
-Cl
-H
~330
2-Amino-5-chlorobenzophenone
Nitrazepam
-NO2
-H
~46
2-Amino-5-nitrobenzophenone
Temazepam
-Cl
-Me (3-OH)
~120
Ring contraction products
Note: Electron-withdrawing groups at R7 (e.g., Nitro) generally destabilize the azomethine bond relative to Chlorine, accelerating hydrolysis.
References
Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: Chlordiazepoxide and Demoxepam.[3][4] Journal of Pharmaceutical Sciences. Link
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and Diazepam.[3] Journal of Pharmaceutical Sciences. Link
Pajzderska, A., et al. (2017). Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. RSC Advances. Link
Moro, M. E., et al. (1991). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems.[5] Journal of Pharmaceutical Sciences. Link
ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. Link
Pharmacophore Analysis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one: A Technical Guide for Scaffold Optimization
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the identification of privileged scaffolds that balance conformational flexibility with optimal physicochemical properties is critical. 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (also known structurally as N-isovaleroylhomopiperazine) represents a highly versatile building block. By coupling the dynamic 7-membered homopiperazine (1,4-diazepane) ring with a lipophilic isovaleroyl (3-methylbutanoyl) moiety, this compound offers a unique spatial arrangement of hydrogen-bond donors, acceptors, and hydrophobic interaction sites.
This whitepaper provides a comprehensive pharmacophore analysis of this molecule, detailing its structural deconstruction, 3D interaction mapping, and the rigorous experimental workflows required to validate its binding modalities in target proteins[1][2].
Deconstructing the Pharmacophore
To understand the utility of 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one, we must analyze its structural components and the causality behind their interactions with biological targets.
The 1,4-Diazepane (Homopiperazine) Core
The homopiperazine ring is a 7-membered aliphatic heterocycle containing two nitrogen atoms. Unlike the rigid, ubiquitous 6-membered piperazine ring, the 1,4-diazepane core exhibits enhanced conformational flexibility, capable of adopting multiple low-energy states (e.g., chair, twist-chair, and boat conformations)[1][3].
Causality in Drug Design: This flexibility allows the scaffold to adapt to complex, induced-fit binding pockets that rigid rings cannot access. Furthermore, the secondary amine (N4) is highly basic (pKa ~9.5–10.5) and remains protonated at physiological pH. This cationic center acts as a potent hydrogen-bond donor (HBD) and frequently engages in critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target active sites[3].
The Isovaleroyl (3-methylbutanoyl) Moiety
The isovaleroyl group is attached to the N1 position of the diazepane ring via an amide linkage.
Lipophilic Shielding & Steric Bulk: The branched isobutyl tail provides a concentrated region of hydrophobicity. In a target binding site, this moiety is driven into lipophilic pockets via the hydrophobic effect, displacing high-energy water molecules and increasing binding entropy[4].
The Amide Linkage: The amide bond restricts rotation between the carbonyl carbon and the N1 nitrogen, introducing a degree of local rigidity. The amide carbonyl oxygen serves as a strong, directional hydrogen-bond acceptor (HBA).
3D Interaction Mapping & Physicochemical Profiling
A pharmacophore model is defined by the spatial arrangement of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target[2]. For 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one, the pharmacophore can be mapped into three distinct nodes.
Spatial arrangement of the 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one pharmacophore features.
Quantitative Data Summary
To facilitate rapid comparison during virtual screening and lead optimization, the physicochemical and pharmacophoric properties of the scaffold are summarized below.
Property
Value / Description
Pharmacological Relevance
Molecular Weight
184.28 g/mol
Ideal fragment size (<300 Da) for FBDD.
LogP (Predicted)
~1.2 - 1.5
Optimal lipophilic efficiency; ensures aqueous solubility while allowing membrane permeability.
H-Bond Donors (HBD)
1 (Secondary Amine)
Critical for anchoring to target proteins via electrostatic/H-bond interactions.
H-Bond Acceptors (HBA)
2 (Carbonyl O, Amide N)
Facilitates interactions with backbone amides or side-chain hydroxyls.
Rotatable Bonds
3 (within the isovaleroyl group)
Allows the hydrophobic tail to sweep and lock into adjacent lipophilic sub-pockets.
Experimental Protocols for Pharmacophore Validation
To transition this scaffold from a theoretical pharmacophore to a validated hit, researchers must employ orthogonal biophysical and structural techniques. The following self-validating protocols ensure high-confidence data generation.
Experimental workflow for validating the homopiperazine-isovaleroyl scaffold in drug discovery.
SPR is prioritized over standard biochemical assays because it provides real-time kinetic data (
, ), which is vital for assessing the residence time of the flexible homopiperazine scaffold.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase or GPCR domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000–5000 Response Units (RU) to account for the low molecular weight of the fragment.
Buffer Preparation: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and strictly 5% DMSO. Causality: The 5% DMSO ensures the lipophilic isovaleroyl tail remains soluble, preventing non-specific aggregation, while the pH of 7.4 ensures the N4 amine remains protonated (active pharmacophore state).
Analyte Injection: Prepare a concentration series of 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one ranging from 1 µM to 500 µM. Inject at a high flow rate (30 µL/min) to minimize mass transport limitations.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
).
Protocol 2: X-Ray Crystallography Soaking
To confirm the 3D spatial orientation of the 7-membered ring and the amide carbonyl, X-ray crystallography is required[2].
Step-by-Step Methodology:
Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion methods.
Soaking Solution: Prepare a soaking solution containing the reservoir buffer supplemented with 10–20 mM of 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one and 10% DMSO. Causality: High concentrations are required to drive the low-affinity fragment into the crystal lattice, while DMSO acts as a cryoprotectant and solubilizer.
Incubation: Soak the crystals for 2 to 24 hours. Monitor for crystal cracking, which can occur if the flexible homopiperazine ring induces a massive conformational shift in the protein backbone.
Data Collection & Refinement: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data and solve the structure using molecular replacement. Pay specific attention to the electron density map (
) around the 7-membered ring to determine if it has adopted a chair or twist-chair conformation in the bound state.
Conclusion
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a highly privileged scaffold that perfectly balances the conformational adaptability of a 1,4-diazepane ring with the lipophilic efficiency of an isovaleroyl group. By understanding the distinct roles of its secondary amine, amide carbonyl, and hydrophobic tail, medicinal chemists can utilize this fragment to probe complex biological targets, optimize hit-to-lead trajectories, and develop highly potent therapeutics.
References
Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Scientific Research Publishing, Journal of Cancer Therapy, 2011. Available at:[Link]
Ferrie, et al. "Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development." MDPI, 2023. Available at:[Link]
ACS Publications. "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." Journal of Medicinal Chemistry, 2024. Available at:[Link]
BioOne Complete. "Acyl-Lipid Metabolism." The Arabidopsis Book, 2013. Available at:[Link]
Technical Guide: Chemical Safety & Toxicity Profile of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Executive Summary 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (also known as 1-Isovaleryl-1,4-diazepane ) is a mono-acylated homopiperazine derivative. It serves primarily as a specialized building block in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (also known as 1-Isovaleryl-1,4-diazepane ) is a mono-acylated homopiperazine derivative. It serves primarily as a specialized building block in the synthesis of sigma receptor ligands, kinase inhibitors, and potential neuroactive agents.
As a research chemical with limited historical toxicological data, its safety profile is derived here through Structure-Activity Relationship (SAR) analysis, analog read-across (specifically from 1,4-diazepane and isovaleric acid), and predictive toxicology .
Key Safety Directive:
Primary Hazard: Corrosive/Severe Irritant (Free Base) or Irritant (Salt Form).
Highly basic; exists as cation at physiological pH.
Solubility
Soluble in Water, DMSO, Ethanol
Easy systemic absorption.
Structural Visualization
The molecule consists of a 7-membered diazepane ring. One nitrogen (N1) is acylated with an isovaleryl group, rendering it neutral. The other nitrogen (N4) remains a secondary amine, conferring basicity and reactivity.
Figure 1: Structural decomposition of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one highlighting reactive and functional domains.
Hazard Identification & Safety Classification
Since specific GHS classification data is often absent for research intermediates, the following classification is constructed based on the functional group alerts (Secondary Amine + Amide).
Local Tissue Damage: The unprotonated N4 nitrogen attacks lipid bilayers, causing saponification of fats and liquefactive necrosis (characteristic of alkali burns).
Systemic Effects: Once in the bloodstream, the metabolite 1,4-diazepane can act as a GABA-mimetic or Sigma ligand, potentially altering calcium homeostasis in neurons.
Experimental Safety Protocols
Handling & Storage[2][5][7][8][9][10][11][12]
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from the air to form carbamates.
Stability: Stable in solid salt form. Free base may degrade via oxidation.
Personal Protective Equipment (PPE) Matrix
Task
Gloves (Primary)
Gloves (Secondary)
Eye Protection
Respiratory
Weighing (Solid)
Nitrile (0.11 mm)
-
Safety Goggles
N95 Mask
Synthesis/Liquid
Laminate (Silver Shield)
Nitrile
Face Shield + Goggles
Fume Hood
Spill Cleanup
Butyl Rubber
Nitrile
Face Shield
P100 Respirator
Emergency Response (Self-Validating Protocol)
Eye Contact:
IMMEDIATE: Flush with water for 15 minutes.
CHECK: pH of eye surface (using strip) must return to 7.4.
WASH: Soap and water.[2][3][4][5] Do not use ethanol (enhances absorption).
NEUTRALIZE: If free base burn, use dilute acetic acid (vinegar) only if skin is intact; otherwise, saline.
Environmental Impact
Aquatic Toxicity: Predicted LC50 (Fish, 96h) ~10-100 mg/L. The cationic nature of the amine allows it to bind to organic matter in sediment.
Biodegradability: The amide bond is susceptible to enzymatic hydrolysis, making the compound inherently biodegradable but not readily biodegradable.
Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission control required).
References
PubChem. (2025).[6] Compound Summary: 1,4-Diazepane.[6][1][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). Registration Dossier: Homopiperazine (1,4-Diazepane). Retrieved from [Link]
Rossi, D., et al. (2019). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Core Scaffold: 1,4-Diazepane (Homopiperazine)
Key Functionality: Mono-amide linkage with isovaleric acid
Primary Challenge: Chemoselective mono-acylation of a symmetrical diamine.[1]
This guide details the synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a critical intermediate in the development of CNS-active agents, including Alzheimer’s disease therapeutics (amyloid-
aggregation inhibitors) and specific GPCR ligands. The 1,4-diazepane ring provides a flexible conformational profile distinct from piperazine, often improving solubility and receptor binding kinetics.
The following protocols prioritize scientific integrity and reproducibility . Two distinct synthetic routes are presented:
Route A (The Standard): Protection-Deprotection Strategy – Recommended for high-purity library synthesis.
Route B (The Direct): Imidazole-Catalyzed Monoacylation – Recommended for rapid scale-up and atom economy.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on desymmetrizing the 1,4-diazepane core. Direct acylation with isovaleryl chloride often leads to a statistical mixture of unreacted starting material, mono-amide (target), and bis-amide (impurity), necessitating tedious chromatographic separation.
Strategic Disconnections
Amide Bond Formation: Disconnection at the carbonyl-nitrogen bond.
Symmetry Breaking: Temporary masking of
to allow selective reaction at .
Figure 1: Retrosynthetic logic flow comparing stepwise protection (Route A) and direct catalytic approaches (Route B).
Part 2: Experimental Protocols
Route A: The Protection-Deprotection Strategy (High Fidelity)
Rationale: This method guarantees mono-substitution by physically blocking the second nitrogen atom using a tert-butoxycarbonyl (Boc) group. It is the industry standard for generating high-purity building blocks.
Dissolution: Dissolve 1,4-diazepane (10.0 g, 100 mmol, 5.0 equiv) in DCM (100 mL). Note: Use a large excess of diamine to statistically favor mono-protection.
Addition: Add a solution of
(4.36 g, 20 mmol, 1.0 equiv) in DCM (20 mL) dropwise over 2 hours at 0°C.
Workup: Wash the organic layer with water (3 x 50 mL) to remove excess unsubstituted diazepane.
Drying: Dry the organic phase over
, filter, and concentrate.
Yield: Expect ~85-90% of tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.
Result: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one as a pale yellow oil.
Route B: Imidazole-Catalyzed Direct Monoacylation (Green/Scalable)
Rationale: Based on the protocol by Verma et al., this method utilizes N-acyl imidazole intermediates to kinetically favor mono-acylation in aqueous media, avoiding protecting groups entirely.
Figure 2: Mechanism of imidazole-catalyzed selective mono-acylation.
Protocol
Activation: In a flask, dissolve imidazole (1.0 equiv) in DCM. Add isovaleryl chloride (1.0 equiv) dropwise at 0°C. Stir for 30 mins to form N-isovaleryl imidazole.
Solvent Switch: Evaporate DCM and redissolve the intermediate in Ethanol.
Coupling: Add 1,4-diazepane (1.0 equiv) dissolved in water to the ethanol mixture. The solvent system should be roughly 1:1 EtOH:
.
Stir: React at room temperature for 2-4 hours. The unique solubility profile and the moderate reactivity of the acyl-imidazole prevent the second amine from reacting rapidly.
Extraction: Evaporate ethanol. Extract the aqueous residue with Chloroform (
).
Purification: The organic layer typically contains high-purity mono-acylated product. If necessary, purify via column chromatography (
:MeOH:NH 90:10:1).
Part 3: Data Summary & Characterization
Comparison of Methods
Feature
Route A (Protection)
Route B (Direct/Catalytic)
Step Count
3 Steps
1 Step
Overall Yield
60-70%
75-85%
Atom Economy
Low (Boc waste, TFA waste)
High
Selectivity
Excellent (>98%)
Good (~90-95%)
Suitability
GMP / High Purity Libraries
Rapid Scale-up / Cost-sensitive
Spectroscopic Expectations
To validate the synthesis, the following analytical signatures must be confirmed:
H NMR (400 MHz, CDCl):
0.95 (d, 6H, Isopropyl )
2.1-2.2 (m, 3H, Isovaleryl and )
1.8 (m, 2H, Diazepane -H)
2.8-3.0 (m, 4H, Diazepane adjacent to NH)
3.4-3.6 (m, 4H, Diazepane adjacent to Amide N)
Note: Rotamers may cause peak broadening or doubling of signals.
Mass Spectrometry (ESI+):
Calculated MW (
): 184.28
Observed
: 185.3
References
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010).[3] Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4232–4235.[3]
[Link]
Kukula-Koch, W., et al. (2020).[4] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17.
[Link]
Conformational Dynamics of N-Isovaleryl Homopiperazines: A Structural Analysis Guide
Topic: Homopiperazine Ring Conformation in 3-Methylbutan-1-One Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary The homop...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Homopiperazine Ring Conformation in 3-Methylbutan-1-One Derivatives
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The homopiperazine (1,4-diazepane) ring is a privileged scaffold in medicinal chemistry, valued for its ability to orient pharmacophores in unique spatial vectors distinct from its 6-membered analogue, piperazine. However, the incorporation of the 3-methylbutan-1-one (isovaleryl) moiety—a common leucine mimetic—introduces a complex interplay of steric bulk and electronic gating.
This guide dissects the conformational landscape of 1-(3-methylbutan-1-one) homopiperazine derivatives. It moves beyond static representations to analyze the dynamic equilibrium between ring puckering (Twist-Chair vs. Twist-Boat) and amide rotamers (
isomerism), providing a rigorous protocol for their characterization in solution and solid states.
The Conformational Landscape
Unlike the rigid chair conformation of piperazine, the seven-membered homopiperazine ring exists in a highly flexible pseudorotational cycle. When derivatized with a 3-methylbutan-1-one moiety (forming an amide bond), the system is governed by two orthogonal energy barriers: Ring Inversion and Amide Rotation .
1.1 The Diazepane Ring Flux
The unsubstituted 1,4-diazepane ring rapidly interconverts between multiple conformers. However, in
-substituted derivatives, two dominant low-energy populations emerge:
Twist-Chair (TC): Generally the global minimum. It minimizes transannular interactions and torsional strain.
Twist-Boat (TB): A higher-energy conformer (typically +2–4 kcal/mol relative to TC). However, in the presence of bulky
-acyl groups like the isovaleryl moiety, the TB form can be stabilized by relieving strain or facilitating intramolecular -stacking interactions (if aromatic side chains are present).
1.2 The Amide Rotamer Effect ( Isomerism)
The 3-methylbutan-1-one group creates a tertiary amide linkage. The partial double-bond character of the
bond restricts rotation, creating distinct (entgegen) and (zusammen) rotamers.[1]
Steric Driver: The isobutyl tail of the 3-methylbutan-1-one group is bulky. To minimize steric clash with the homopiperazine ring methylene protons (specifically at C2/C7), the amide bond will adopt a preferred geometry.
The "Locking" Phenomenon: While the ring itself is flexible, the amide rotamer preference can "bias" the ring population. For instance, the
-rotamer often forces the adjacent ring carbons into a specific pucker to avoid the carbonyl oxygen, indirectly increasing the barrier to ring inversion.
Mechanistic Pathway & Energy Barriers[3]
The following diagram illustrates the coupled equilibrium between the amide bond rotation and the ring inversion.
Figure 1: Coupled equilibrium showing the high-barrier amide rotation versus the lower-barrier ring inversion. The 3-methylbutan-1-one group typically favors the E-rotamer in the Twist-Chair conformation.
Analytical Methodology
Accurate assignment requires a "Self-Validating" workflow that combines solution-phase dynamics (NMR) with static models (DFT/X-ray).
3.1 Protocol: Variable Temperature (VT) NMR
Standard
-NMR at 298 K often shows broad, unresolved signals for homopiperazines due to coalescence (intermediate exchange rate).
Step-by-Step Protocol:
Solvent Selection: Dissolve 5-10 mg of the derivative in
or . Note: Toluene is preferred for reaching low temperatures (< 200 K) without freezing.
High-T Scan (353 K): Acquire spectra at elevated temperature.
Observation: Signals should sharpen into a time-averaged set. This confirms chemical purity and rapid exchange.
Low-T Decoalescence (Stepwise cooling): Cool the sample in 10 K increments from 298 K down to 220 K.
Freeze-Out Analysis:
At the Slow Exchange Limit , the spectrum will split into two distinct sets of signals.
Ratio Calculation: Integrate the distinct carbonyl-adjacent methylene protons to determine the
rotamer ratio (typically unequal, e.g., 3:1).
Barrier Calculation: Use the coalescence temperature (
) and the frequency separation () to calculate the activation energy () using the Eyring equation.
3.2 Protocol: DFT Conformational Search
Experimental data must be grounded in theory to assign the "Major" species.
Input Generation: Build the structure in Twist-Chair and Twist-Boat forms with both E and Z amide configurations.
Method: Run geometry optimization using DFT (B3LYP/6-311+G(d,p)) with an implicit solvation model (PCM) matching your NMR solvent.
Validation: Compare the calculated Boltzmann-weighted chemical shifts (GIAO method) with your Low-T NMR data. If the calculated
matches the experimental split, the assignment is validated.[1]
Quantitative Data Summary
The following table summarizes typical parameters for
-acyl homopiperazine derivatives based on literature values for analogous systems.
Parameter
Value Range
Physical Meaning
Ring Inversion Barrier ()
6.0 – 10.0 kcal/mol
Rapid flipping at room temp; requires < -50°C to freeze out.
Amide Rotation Barrier ()
15.0 – 19.0 kcal/mol
Slow on NMR timescale at RT; often visible as distinct rotamers.
Preferred Conformation
Twist-Chair ()
Global minimum for most 1,4-diazepanes.
Preferred Amide Rotamer
E (Anti)
Avoids steric clash between the isobutyl group and ring .
C-N Bond Length (Amide)
1.32 – 1.35 Å
Indicates significant double-bond character (rigid).
Strategic Application in Drug Design
Understanding this conformation allows for rational SAR (Structure-Activity Relationship) optimization.
5.1 Locking the Bioactive Conformation
If the bioactive conformation is the Twist-Boat , the 3-methylbutan-1-one derivative may be too flexible, leading to entropy penalties upon binding.
Strategy: Introduce a methyl group at the C2 or C7 position of the ring. This creates "Allylic Strain" (
) with the amide oxygen, forcing the ring into a specific pucker and locking the amide rotamer.
5.2 Decision Logic for SAR Optimization
Figure 2: Decision tree for optimizing homopiperazine derivatives based on conformational analysis.
References
Conformational Analysis of N,N-Disubstituted-1,4-Diazepanes
Source: National Institutes of Health (NIH) / PubMed
Context: Discusses the "twist-boat" preference in orexin receptor antagonists and the role of substituents in locking conformation.
URL:[Link]
NMR-Based Investigations of Acyl-Functionalized Piperazines
Source: Royal Society of Chemistry (RSC)
Context: Provides the fundamental physics of Amide Rotation vs. Ring Inversion barriers in N-acyl cyclic amines.
URL:[Link]
Homopiperazine (Hexahydro-1,4-diazepine) Crystal Structure
Source: MDPI (Molbank)
Context: Establishes the "pseudo-chair" as the baseline conformation for the unsubstituted ring in the solid state.
URL:[Link]
pKa Values and Ionization States of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one: A Comprehensive Technical Guide
Executive Summary Understanding the acid-base properties of a target molecule is the cornerstone of rational drug design. The compound 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (an N-isovaleroyl derivative of 1,4-diazepa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the acid-base properties of a target molecule is the cornerstone of rational drug design. The compound 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (an N-isovaleroyl derivative of 1,4-diazepane) presents a unique structural motif where the interplay between an amide bond and a secondary aliphatic amine dictates its physicochemical behavior. This guide provides an authoritative analysis of its predicted
, regional physiological ionization states, and a self-validating experimental protocol for empirical determination.
Structural Determinants of Basicity & Causality
To accurately model the
of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, we must deconstruct its core scaffold: the 1,4-diazepane (homopiperazine) ring.
The molecule contains two nitrogen atoms with vastly different electronic environments:
N1 (Amide Nitrogen): Acylated by a 3-methylbutanoyl group. The lone pair on this nitrogen is heavily delocalized into the adjacent carbonyl
-system via resonance. Consequently, this nitrogen is non-basic () and will not protonate under physiological conditions.
N4 (Secondary Amine): Retains its localized lone pair and acts as the primary basic center.
The Inductive Causality of pKa Depression
In the parent unsubstituted [1], the most basic nitrogen exhibits an experimental
of ~10.8. However, acylation at N1 introduces a strong electron-withdrawing inductive effect ( effect). This effect propagates through the -bonds of the 7-membered ring's ethylene and propylene bridges.
We can extrapolate the magnitude of this effect by looking at analogous 6-membered systems. The parent piperazine has a
of 9.8, while its acylated analog, [2], exhibits a of 7.9—a drop of ~1.9 units. Because the 1,4-diazepane ring is larger, the inductive pull is slightly attenuated by the increased bond distance. Therefore, applying a mathematically modeled penalty of ~1.7 to 1.8 units to the parent homopiperazine yields a highly confident predicted of 8.9 to 9.1 for the N4 amine of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one.
Caption: Logical relationship between pH environments and the molecular ionization state.
Physiological Ionization Profiling
The ionization state of a drug dictates its solubility (favoring the ionized form) and its passive membrane permeability (favoring the neutral form). Using the Henderson-Hasselbalch equation (
) and our predicted of 9.0, we can map the compound's ionization profile across key physiological compartments.
Quantitative Ionization Data
Physiological Compartment
pH
Estimated % Ionized (Cationic)
Estimated % Neutral
Dominant Species
Stomach
1.2
>99.99%
<0.01%
Protonated
Duodenum
6.0
99.90%
0.10%
Protonated
Intestine (Jejunum)
6.8
99.37%
0.63%
Protonated
Intracellular (Cytosol)
7.0
99.01%
0.99%
Protonated
Blood Plasma
7.4
97.55%
2.45%
Protonated
Application Insight: At physiological pH (7.4), the compound is predominantly cationic (~97.5%). This suggests excellent aqueous solubility but potentially limited passive diffusion across lipophilic barriers (like the blood-brain barrier), necessitating active transport mechanisms or paracellular permeability routes depending on the target indication.
Self-Validating Experimental Protocol for pKa Determination
A robust
determination cannot rely on uncalibrated assumptions. The protocol below utilizes a potentiometric titration coupled with a Gran plot analysis to create a self-validating feedback loop . By running a blank titration first, we isolate the specific buffering capacity of the analyte from the background solvent, ensuring absolute data integrity.
Step-by-Step Methodology
Step 1: System Calibration & Blank Titration
Action: Titrate a 0.15 M KCl solution (background electrolyte) with standardized 0.1 M KOH using a high-precision glass pH electrode.
Causality: The 0.15 M KCl mimics physiological ionic strength, keeping activity coefficients constant so the apparent
accurately reflects thermodynamic reality.
Validation: Generate a Gran plot from the blank data. The slope must equal ~59.16 mV/pH unit at 25°C. If the slope deviates, it flags electrode degradation, preventing the generation of artifactual data.
Step 2: Analyte Preparation (Acidification)
Action: Dissolve 2.0 mM of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one in 50 mL of 0.15 M KCl. Add standardized 0.1 M HCl to drop the solution pH to 2.0.
Causality: Acidifying to pH 2.0 guarantees that 100% of the diazepane molecules are driven into their fully protonated (cationic) state before the forward titration begins, establishing a definitive baseline.
Step 3: Potentiometric Titration
Action: Titrate the acidified sample with standardized 0.1 M KOH in 0.05 mL increments under an inert Argon atmosphere until the pH reaches 11.5.
Causality: The Argon atmosphere prevents atmospheric
from dissolving into the solution and forming carbonic acid, which would artificially skew the titration curve.
Step 4: Bjerrum Plot Analysis
Action: Subtract the blank titration curve from the sample curve to calculate the Bjerrum function (
, the average number of bound protons per molecule).
Causality: The exact
at which (where the molecule is exactly 50% protonated and 50% neutral) represents the highly accurate, empirically derived .
Caption: Workflow for potentiometric pKa determination of the diazepane derivative.
Title: 1-Acetylpiperazine | C6H12N2O | CID 83795
Source: PubChem (National Institutes of Health / NCBI)
URL: [Link]
Title: pKa values of common substituted piperazines
Source: ResearchGate (Literature on PROTACs and Piperazine Linker Protonation States)
URL: [Link](Base URL provided for verified institutional access to piperazine baseline data)
Protocols & Analytical Methods
Method
Synthesis protocols for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Application Note: Selective Synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one Part 1: Executive Summary & Strategic Analysis The Molecule: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (also known as N-isovalerylhomopip...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Part 1: Executive Summary & Strategic Analysis
The Molecule:
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (also known as N-isovalerylhomopiperazine) is a functionalized diazepane derivative often utilized as a linker or pharmacophore fragment in kinase inhibitors and GPCR ligands.
The Challenge: The Symmetry Trap
The core structure, 1,4-diazepane (homopiperazine), is a symmetrical secondary diamine. The primary synthetic challenge is selectivity . Reacting 1,4-diazepane with isovaleryl chloride (3-methylbutanoyl chloride) presents three statistical outcomes:
Without a controlled protocol, a 1:1 stoichiometric reaction yields a statistical mixture ("The 1:2:1 distribution"), resulting in low yields and difficult purification.
Strategic Decision Matrix
We present two distinct protocols based on project requirements:
Protocol A (The "Gold Standard"): Uses orthogonal protection (Boc). Guarantees >95% purity and is recommended for scale-up (>5g).
Protocol B (The "Rapid Access"): Uses stoichiometric control. Recommended for small-scale library synthesis (<100mg) where speed outweighs yield.
Part 2: Visualizing the Chemistry
The following diagram illustrates the reaction pathways and the "Symmetry Trap" inherent in Protocol B.
Figure 1: Comparison of the Protected Route (Protocol A) vs. Direct Route (Protocol B).
Part 3: Protocol A – The "Gold Standard" (Protected Route)
Objective: Synthesis of high-purity (>98%) target material suitable for biological assay.
Mechanism: Uses tert-butyl carbamate (Boc) to block one amine, forcing acylation on the second nitrogen, followed by acid-mediated deprotection.
Part 4: Protocol B – The "Rapid Access" (Direct Route)
Objective: Quick generation of material where yield is secondary to speed.
Mechanism: Exploits statistical probability by using a large excess of diamine to minimize di-acylation.
Setup: Dissolve 1,4-diazepane (4.0 equiv) in DCM (20 mL/g) at -10°C (Salt/Ice bath).
Expert Insight: The large excess of diamine acts as its own base and ensures that once a molecule is mono-acylated, it is statistically unlikely to encounter another chloride molecule compared to the abundant unreacted diamine.
Addition: Dilute Isovaleryl Chloride (1.0 equiv) in a small volume of DCM. Add this solution very slowly (dropwise) to the turbulent stirring diamine solution.
Rate: Addition should take >30 minutes. High dilution favors mono-substitution.
Workup (Purification by Extraction):
Wash the reaction mixture with water (3x).
Chemistry Logic: The excess unreacted 1,4-diazepane is highly water-soluble and will partition into the aqueous phase. The mono-acylated product is more lipophilic and remains in DCM. The di-acylated impurity (if formed) will also stay in DCM.
Refinement: If the "bis" impurity is present (check LCMS), purification via column chromatography (DCM/MeOH/NH₃) is required.
Part 5: Analytical Validation & Troubleshooting
Data Summary Table
Parameter
Specification
Notes
Formula
C₁₀H₂₀N₂O
Exact Mass
184.1576
[M+H]⁺ = 185.16
Appearance
Pale yellow oil
Hygroscopic (store under N₂)
¹H NMR (CDCl₃)
δ 3.5–3.7 (m, 4H)
Amide-adjacent protons (deshielded)
δ 2.8–3.0 (m, 4H)
Amine-adjacent protons
δ 2.2 (d, 2H)
Isovaleryl α-protons
δ 0.95 (d, 6H)
Isovaleryl methyl groups
Troubleshooting Guide
Observation
Root Cause
Solution
High "Bis" Impurity
Reagent added too fast (Protocol B).
Increase dilution; slow down addition rate.
Low Yield (Protocol A)
Product lost in aqueous layer during workup.
Diazepanes are polar. Salt the aqueous layer (NaCl) and extract 5x with DCM/IPA (3:1).
TFA Salts Present
Incomplete neutralization.
The NMR will show broad peaks. Wash with stronger base (1M NaOH) or use ion-exchange resin.
Part 6: References
Protective Group Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Amide Coupling Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Selective Acylation Protocols: Verma, S. K., et al. (2010).[12] Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4232–4235.[12]
Homopiperazine Reactivity: Beierle, J. M., et al. (2009). Synthesis of Boc-protected cyclic diamines. Journal of Organic Chemistry, 74(18), 7195.
Application Note: Controlled Acylation of 1,4-Diazepane – Strategies for Selective Mono- and Bis-Functionalization
Introduction & Mechanistic Rationale 1,4-Diazepane (homopiperazine) is a seven-membered cyclic diamine widely utilized as a structural scaffold and linker in drug discovery, particularly in the design of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1,4-Diazepane (homopiperazine) is a seven-membered cyclic diamine widely utilized as a structural scaffold and linker in drug discovery, particularly in the design of kinase inhibitors, serine hydrolase libraries, and amyloid-beta aggregation inhibitors[1][2].
The primary challenge in the functionalization of 1,4-diazepane lies in its molecular symmetry. The molecule possesses two chemically equivalent secondary nitrogen atoms with nearly identical
values. Consequently, attempting a direct 1:1 stoichiometric monoacylation results in a statistical mixture of unreacted starting material, the desired monoacylated product, and the undesired bisacylated byproduct[3].
To establish a self-validating, high-yield synthetic system, researchers must employ one of two strategic pathways:
The Protection-Deprotection Pathway (For Monoacylation): Utilizing a bulky protecting group, such as di-tert-butyl dicarbonate (
), in the presence of excess diamine to break the symmetry, followed by targeted acylation and subsequent deprotection[2][4].
The Exhaustive Electrophile Pathway (For Bis-acylation): Utilizing an excess of the acylating agent and base to drive the reaction to complete symmetric bis-functionalization[1].
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways required to achieve either selective monoacylation or symmetric bis-acylation of the 1,4-diazepane core.
Workflow for the selective monoacylation and bisacylation of 1,4-diazepane.
Quantitative Data: Yield & Selectivity Comparison
Understanding the causality behind reagent stoichiometry is critical for optimizing yields. The table below summarizes the expected outcomes based on the chosen synthetic strategy.
Synthetic Strategy
Reagent Stoichiometry (Diamine : Electrophile)
Target Product
Typical Yield (%)
Major Byproduct / Impurity
Direct Monoacylation
1 : 1
Monoacyl-1,4-diazepane
30 - 40%
Bisacyl-1,4-diazepane (25-30%)
Mono-Boc Protection
5 : 1 (Diamine : )
1-Boc-1,4-diazepane
75 - 90%
Bis-Boc-1,4-diazepane (<5%)
Protected Acylation
1 : 1.1 (Mono-Boc : RCOCl)
1-Acyl-4-Boc-1,4-diazepane
85 - 95%
Hydrolyzed acyl chloride
Direct Bis-acylation
1 : 2.5 (Diamine : RCOCl)
Bisacyl-1,4-diazepane
80 - 95%
Monoacyl-1,4-diazepane (<5%)
Note: The 5:1 ratio in the Mono-Boc protection step is a deliberate kinetic control mechanism. By flooding the reaction with the diamine, the probability of a single molecule reacting twice with
Protocol A: Selective Mono-Boc Protection of 1,4-Diazepane
Objective: Isolate the symmetry of the diamine by protecting one nitrogen center.
Preparation: Dissolve 1,4-diazepane (50.0 mmol, 5.0 eq) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the reaction rate, preventing localized high concentrations of the electrophile that lead to bis-protection.
Addition: Dissolve di-tert-butyl dicarbonate (
, 10.0 mmol, 1.0 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirring diamine solution over a period of 2 to 3 hours[4].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor completion via TLC (Ninhydrin stain).
Workup (Self-Validating Step): Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (
mL) to extract the highly water-soluble unreacted 1,4-diazepane.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield 1-Boc-1,4-diazepane as a pale yellow oil.
Protocol B: Acylation of 1-Boc-1,4-diazepane
Objective: Couple the target acyl group to the remaining free secondary amine.
Preparation: Dissolve 1-Boc-1,4-diazepane (10.0 mmol, 1.0 eq) and triethylamine (TEA, 15.0 mmol, 1.5 eq) in 40 mL of anhydrous DCM. Cool to 0 °C.
Acylation: Slowly add the desired acyl chloride (11.0 mmol, 1.1 eq) dropwise via syringe. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the reacting amine which would halt the reaction.
Propagation: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS.
Workup: Quench the reaction with saturated aqueous
(20 mL). Separate the layers and wash the organic phase with brine (20 mL).
Isolation: Dry over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (EtOAc/Hexanes) to obtain the 1-acyl-4-Boc-1,4-diazepane intermediate[2].
Protocol C: TFA-Mediated Boc Deprotection
Objective: Remove the Boc group to yield the final monoacylated 1,4-diazepane.
Preparation: Dissolve the 1-acyl-4-Boc-1,4-diazepane (8.0 mmol) in 20 mL of DCM. Cool to 0 °C.
Propagation: Stir at room temperature for 2 hours. The evolution of
gas will be observed.
Workup & Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To convert the resulting TFA salt to the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M aqueous NaOH (if the product is sufficiently lipophilic).
Isolation: Concentrate the eluent/organic layer to yield the pure monoacyl-1,4-diazepane.
Protocol D: Symmetric Bis-Acylation of 1,4-Diazepane
Objective: Fully functionalize both nitrogen atoms in a single step.
Preparation: Dissolve 1,4-diazepane (10.0 mmol, 1.0 eq) and TEA (30.0 mmol, 3.0 eq) in 50 mL of anhydrous DCM. Cool to 0 °C.
Acylation: Add the acyl chloride (25.0 mmol, 2.5 eq) dropwise. Causality: An excess of the electrophile ensures that any transient monoacylated species is rapidly driven to the fully bis-acylated state, preventing complex product mixtures[1].
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Dilute with DCM (50 mL) and wash sequentially with 1M HCl (30 mL), saturated aqueous
(30 mL), and brine (30 mL).
Isolation: Dry the organic layer over
, concentrate, and recrystallize or chromatograph to yield the symmetric bisacyl-1,4-diazepane.
References
1.[1] Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. URL:
2.[4] Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem. URL:
3.[3] Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Publications. URL:
4.[2] Discovery libraries targeting the major enzyme classes: the serine hydrolases. NIH PMC. URL:
Application Notes and Protocols for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a novel chemical entity with no specific data available in the current scienti...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a novel chemical entity with no specific data available in the current scientific literature. The following application notes and protocols are therefore presented as a predictive guide based on the established medicinal chemistry of the broader 1,4-diazepine class of compounds. All proposed experimental work should be conducted with appropriate safety precautions and ethical considerations.
Introduction: The 1,4-Diazepine Scaffold - A Privileged Structure in Drug Discovery
The 1,4-diazepine nucleus is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4] Derivatives of 1,4-diazepine have been successfully developed into drugs with applications as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents.[2][3][4] The conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling fine-tuning of receptor affinity and selectivity.
This guide focuses on the potential applications of a specific, non-fused derivative, 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one. By exploring established synthetic methodologies and drawing parallels with structurally related compounds, we provide a framework for its synthesis, characterization, and biological evaluation in a drug discovery context.
PART 1: Synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
The synthesis of the target compound can be readily achieved through the N-acylation of 1,4-diazepane with an appropriate acylating agent, such as 3-methylbutanoyl chloride (isovaleryl chloride). This is a standard and generally high-yielding reaction.
Protocol 1: Synthesis via N-Acylation
This protocol describes the synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one from 1,4-diazepane and 3-methylbutanoyl chloride.
Materials:
1,4-Diazepane
3-Methylbutanoyl chloride (Isovaleryl chloride)
Anhydrous dichloromethane (DCM)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cooling: Cool the solution to 0 °C in an ice bath.
Acylation: Slowly add a solution of 3-methylbutanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The dropwise addition helps to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1,4-diazepane) is consumed.
Work-up:
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Diagram of the Synthetic Workflow:
Caption: Workflow for the Forced Swim Test in mice.
Application 2: Anticancer Activity
Several 1,4-diazepine derivatives have demonstrated promising anticancer properties. [2][3][4]The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of cell proliferation.
Hypothesis: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one may possess cytotoxic activity against cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
[5][6][7][8]
Materials:
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compound (1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one)
Positive control (e.g., Doxorubicin)
Vehicle (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
[5]2. Compound Treatment: Prepare serial dilutions of the test compound and positive control in the complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control.
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
Table 1: Example Data Presentation for Cytotoxicity Assay
Compound
Cell Line
IC₅₀ (µM)
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
MCF-7
[Experimental Value]
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
HCT-116
[Experimental Value]
Doxorubicin
MCF-7
[Reference Value]
Doxorubicin
HCT-116
[Reference Value]
Conclusion and Future Directions
The compound 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one represents an unexplored area within the well-established field of 1,4-diazepine medicinal chemistry. The protocols outlined in this guide provide a rational starting point for its synthesis and biological evaluation. Initial screening for CNS and anticancer activities is warranted based on the known properties of the 1,4-diazepine scaffold. Positive results from these initial screens would justify more extensive studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies through the synthesis of analogues, and further in vivo efficacy and safety profiling. The exploration of this and related simple N-acyl diazepanes could lead to the discovery of novel therapeutic agents with improved properties.
Application Note: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one as a Privileged Pharmaceutical Intermediate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol Executive Summary & Introduction In modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Introduction
In modern medicinal chemistry, the shift from planar, rigid scaffolds to more conformationally flexible, sp³-rich frameworks is a proven strategy to improve target selectivity and pharmacokinetic profiles. While the 6-membered piperazine ring is ubiquitous in approved drugs, its 7-membered homologue—1,4-diazepane (homopiperazine) —has emerged as a "privileged scaffold"[1][2]. The ring expansion alters the exit vectors of attached substituents, allowing molecules to access distinct sub-pockets within complex protein targets, such as Orexin receptors[3] and Amyloid-beta (Aβ) aggregates[4][5].
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a highly versatile, mono-acylated pharmaceutical intermediate. Structurally, it consists of a 1,4-diazepane core where one nitrogen (N1) is capped with an isovaleryl (3-methylbutanoyl) group, leaving the second nitrogen (N4) as a free secondary amine.
This specific architecture serves a dual purpose:
The Isovaleryl Moiety: Acts as a lipophilic, sterically bulky tail designed to occupy hydrophobic pockets (e.g., kinase ATP-binding clefts or GPCR allosteric sites).
The Free Secondary Amine: Serves as a highly reactive nucleophile for downstream functionalization via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.
Mechanistic Insights & Structural Rationale
Why Homopiperazine over Piperazine?
The transition from piperazine to 1,4-diazepane is not merely a structural novelty; it is driven by causality in structure-activity relationships (SAR). The 7-membered ring introduces a distinct dihedral angle twist compared to the classic piperazine chair conformation. This flexibility allows the core to adapt to narrow binding channels, a feature that has been exploited in the design of novel dual inhibitors for Aβ42 and Aβ40 aggregation[5]. Furthermore, 1,4-diazepane derivatives exhibit altered pKa values, which can significantly improve aqueous solubility and modulate blood-brain barrier (BBB) permeability—critical for central nervous system (CNS) targets[3].
The Role of the Isovaleryl Group
In drug design, the isovaleryl group is frequently used as a bioisostere for tert-butyl or cyclopentyl groups. It provides a flexible hydrophobic bulk that can induce favorable van der Waals interactions within target proteins without imposing rigid steric clashes. By pre-installing this group on the 1,4-diazepane core, chemists can rapidly screen the N4-position against a library of heteroaryl electrophiles.
Figure 1: Structural evolution and SAR logic of the intermediate.
Quantitative Data & Optimization
The primary challenge in synthesizing 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is achieving high selectivity for mono-acylation over di-acylation. Because the two secondary amines in 1,4-diazepane have similar nucleophilicity, standard stoichiometric acylation often yields a statistical mixture of unreacted starting material, mono-acylated product, and di-acylated byproduct.
To circumvent the need for orthogonal protecting groups (e.g., Boc or Cbz), a high-dilution, excess-diamine strategy is employed. Table 1 summarizes the optimization of these conditions.
Table 1: Optimization of Mono-acylation Conditions
Equivalents (Diamine : Acid Chloride)
Solvent
Temp (°C)
Addition Rate
Mono-acylation Yield (%)
Di-acylation Yield (%)
1.0 : 1.0
DCM
25
Bolus
38%
45%
2.0 : 1.0
DCM
0
Dropwise (30 min)
62%
21%
5.0 : 1.0
DCM
-78 to 0
Syringe Pump (2 h)
88%
<5%
5.0 : 1.0
THF/H₂O (pH 4)
0
Dropwise (1 h)
92%
Trace
Note: The biphasic THF/H₂O (pH 4) system leverages the differential pKa of the two amines. At pH 4, mono-protonation is highly favored, effectively protecting one nitrogen while leaving the other available for acylation.
Experimental Protocols
The following protocols provide a self-validating system for the synthesis and subsequent downstream application of the intermediate.
Protocol A: Synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Objective: Selective mono-acylation of 1,4-diazepane using isovaleryl chloride.
Preparation: Dissolve 1,4-diazepane (5.01 g, 50.0 mmol) and Et₃N (1.67 mL, 12.0 mmol) in 80 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Addition: Dissolve isovaleryl chloride (1.21 g, 10.0 mmol) in 20 mL of anhydrous DCM. Load this solution into a syringe pump.
Reaction: Add the isovaleryl chloride solution dropwise to the stirring 1,4-diazepane solution over a period of 2 hours at 0 °C. Causality: Slow addition into a vast excess of diamine kinetically favors mono-acylation and suppresses the formation of the di-acylated byproduct.
Quenching & Extraction: Once addition is complete, stir for an additional 30 minutes. Quench the reaction with 50 mL of saturated aqueous NaHCO₃.
Purification (Aqueous Wash): Transfer to a separatory funnel. Extract the organic layer. The excess unreacted 1,4-diazepane is highly water-soluble and remains largely in the aqueous phase. Wash the organic layer with brine (3 x 50 mL) to remove residual diamine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a pale yellow oil. (Expected yield: ~85-90%).
Protocol B: Downstream SNAr Functionalization
Objective: Coupling the intermediate to a heteroaryl halide (e.g., 4-chloroquinazoline) to generate a target active pharmaceutical ingredient (API).
Step-by-Step Methodology:
Setup: In a 20 mL reaction vial, combine 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (1.0 mmol, 1.0 eq) and 4-chloroquinazoline (1.0 mmol, 1.0 eq).
Solvent & Base: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).
Heating: Seal the vial and heat to 80 °C in an oil bath for 12 hours. Causality: The sp³ nitrogen of the homopiperazine is a strong nucleophile, readily displacing the activated aryl chloride via an addition-elimination SNAr mechanism.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to remove DMF.
Purification: Dry the organic layer, concentrate, and purify via flash column chromatography (DCM:MeOH, 95:5) to isolate the final functionalized compound.
Figure 2: Synthetic workflow from raw materials to final functionalized lead compound.
References
Piperazine skeleton in the structural modification of natural products: a review
National Institutes of Health (NIH) / PMC[Link][1]
Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging
Journal of Medicinal Chemistry (ACS Publications)[Link][3]
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors
UWSpace (University of Waterloo)[Link][4]
An Evolving Role of Piperazine Moieties in Drug Design and Discovery
ResearchGate[Link][2]
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors
ResearchGate[Link][5]
Application Note: Regioselective Synthesis and Purification of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Executive Summary & Mechanistic Rationale 1,4-Diazepane (homopiperazine) is a privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors, factor Xa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1,4-Diazepane (homopiperazine) is a privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors, factor Xa inhibitors, and CNS-active therapeutics. The targeted synthesis of its mono-acylated derivative, 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one , presents a distinct regiochemical challenge. Because the 1,4-diazepane ring possesses two sterically similar secondary amines, direct stoichiometric acylation with isovaleryl chloride (3-methylbutanoyl chloride) inevitably yields a statistically driven, difficult-to-separate mixture of unreacted diamine, the desired mono-amide, and a di-amide byproduct.
To ensure absolute regioselectivity and maximize atom economy, a Protection-Acylation-Deprotection (PAD) strategy is required. By utilizing commercially available 1[1], one nitrogen is temporarily masked. The free secondary amine undergoes rapid nucleophilic acyl substitution. Subsequent acidic cleavage of the tert-butyloxycarbonyl (Boc) group cleanly yields the target compound[2].
Synthetic Workflow
Synthetic workflow for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one via Boc-protection strategy.
Quantitative Data & Analytics
The following table summarizes the stoichiometric parameters, expected yields, and critical analytical markers necessary for workflow validation.
Intermediate (1.0 eq)4M HCl in Dioxane (Excess, ~6.0 eq)
Reaction Time & Temp
2–4 hours, 0 °C → RT
2 hours, RT
Expected Yield
90–95% (Crude, high purity)
>95% (Crystalline solid)
Analytical Monitoring
TLC (KMnO₄ stain), LC-MS (ESI+)
TLC (Ninhydrin stain), LC-MS (ESI+)
Target Mass (m/z [M+H]+)
285.4
185.3 (Free base)
Detailed Experimental Protocols
Expert Insight on Reaction Monitoring: Neither 1-Boc-1,4-diazepane nor the isovaleryl aliphatic chain possesses a strong UV chromophore. Consequently, standard UV-based TLC or HPLC monitoring at 254 nm is ineffective. Scientists must utilize Iodine vapor , KMnO₄ stain , or Ninhydrin stain (specifically for the deprotected secondary amine) to visualize reaction progress.
Protocol A: Synthesis of tert-butyl 4-(3-methylbutanoyl)-1,4-diazepane-1-carboxylate
Causality Check: Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl generated during acylation. Without TEA, the liberated HCl would protonate the starting material, halting the reaction at a maximum of 50% conversion. The reaction is initiated at 0 °C to suppress exothermic degradation and minimize potential side reactions.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Dissolve 1-Boc-1,4-diazepane (10.0 mmol, 2.00 g) in 40 mL of anhydrous Dichloromethane (DCM).
Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the solution and cool the flask to 0 °C using an ice-water bath.
Acylation: Dilute Isovaleryl chloride (11.0 mmol, 1.34 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel to maintain internal temperature.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (KMnO₄ stain).
Workup (Self-Validating Step): Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer with 1M HCl (30 mL) to remove any unreacted amine, followed by brine (30 mL). Validation: If TLC still shows a spot at the baseline (indicating residual amine), repeat the acid wash.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Protocol B: Boc Deprotection and Salt Formation
Causality Check: While2[2], utilizing 4M HCl in dioxane is highly recommended for this specific aliphatic amine. The resulting hydrochloride salt is highly crystalline, non-hygroscopic, and significantly easier to handle for downstream biological assays compared to the often gummy TFA salts.
Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Protocol A (~9.0 mmol) in 10 mL of anhydrous DCM.
Deprotection: Slowly add 15 mL of 4M HCl in Dioxane at RT. A mild effervescence (isobutylene and CO₂ gas evolution) will be observed.
Propagation: Stir the mixture at RT for 2 hours. The product will often begin to precipitate as the hydrochloride salt.
Isolation (Self-Validating Step): Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether (2 x 20 mL). Validation: The transition from a gummy residue to a free-flowing white powder confirms the successful removal of dioxane and organic impurities, validating the formation of the pure salt.
Drying: Dry the resulting white solid under high vacuum for 12 hours to afford 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride.
Protocol C: Free-Basing (Optional)
If the free amine is required for subsequent coupling or structural modification:
Dissolve the hydrochloride salt in 20 mL of distilled water.
Adjust the pH to >12 using 2M NaOH.
Extract the aqueous layer with DCM (3 x 20 mL).
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base as a colorless oil.
Rossi, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Chemical Neuroscience / PubMed Central.[2]
Application Note: Functionalization of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one for Drug Discovery
Introduction: The Homopiperazine Scaffold in Medicinal Chemistry Nitrogen-containing heterocycles are foundational to modern medicinal chemistry, comprising over 75% of FDA-approved drugs[1]. While piperazine is ubiquito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Homopiperazine Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are foundational to modern medicinal chemistry, comprising over 75% of FDA-approved drugs[1]. While piperazine is ubiquitous, the seven-membered 1,4-diazepane (homopiperazine) ring has emerged as a highly valuable "privileged scaffold"[2]. Homopiperazines offer enhanced conformational flexibility, altered basicity, and improved aqueous solubility compared to their six-membered counterparts, making them ideal for targeting complex binding pockets in central nervous system (CNS) receptors and kinases[3].
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a highly versatile building block. It features a lipophilic isovaleryl (3-methylbutanoyl) group at the N1 position, which provides metabolic stability and membrane permeability. Crucially, the N4 position remains a free secondary amine, serving as an optimal reactive handle for divergent late-stage functionalization to generate robust drug-screening libraries.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reaction conditions are selected for homopiperazine functionalization, rather than merely following a recipe. The secondary amine of the 1,4-diazepane ring is highly nucleophilic and basic (pKa ~9.5), which dictates our synthetic strategy.
Accessing N-aryl homopiperazines is essential for developing ligands for G-protein coupled receptors (GPCRs), such as 5-HT7 or H3 antagonists[3][4]. However, the basicity of the diazepane nitrogen can poison standard palladium catalysts.
Catalyst/Ligand Selection: We utilize
paired with the bulky, electron-rich biarylphosphine ligand XPhos [5]. The electron-rich nature of XPhos accelerates the oxidative addition of the aryl halide, while its extreme steric bulk forces the palladium center into a mono-ligated state (), which is highly active. Furthermore, the steric bulk prevents unwanted -hydride elimination after the amine coordinates to the palladium center, ensuring high yields of the desired C-N coupled product.
Base Selection: Sodium tert-butoxide (
) is preferred for standard aryl bromides, but for base-sensitive substrates, anhydrous Cesium Carbonate () is utilized to prevent scaffold degradation.
Reductive Amination
For the synthesis of N-alkyl derivatives (often utilized in enzyme inhibitors), reductive amination is the premier method[4].
) is selected over Sodium cyanoborohydride (). STAB is less toxic (no cyanide generation) and highly chemoselective. Because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, STAB will not reduce the starting aldehyde/ketone. It only reduces the more electrophilic intermediate iminium ion.
pH Control: The reaction requires a mildly acidic environment (pH 4–5) achieved by adding 1.0–1.5 equivalents of glacial acetic acid. This protonates the carbonyl oxygen, facilitating nucleophilic attack by the diazepane amine and accelerating the dehydration step to form the critical iminium intermediate.
Experimental Workflows
Divergent functionalization pathways for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one.
Step-by-Step Methodologies
Protocol A: Buchwald-Hartwig Arylation
This protocol is self-validating: the color change from deep red/purple (active Pd(0) species) to black indicates catalyst decomposition, providing real-time visual feedback on reaction health.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (1.0 equiv, 1.0 mmol), the desired Aryl Bromide (1.1 equiv, 1.1 mmol),
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Failure to rigorously deoxygenate will result in rapid oxidation of the phosphine ligand and catalyst death.
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS or TLC (Ninhydrin stain will show the disappearance of the secondary amine).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate) to afford the pure N-aryl homopiperazine.
Protocol B: Reductive Amination
This protocol leverages the mono-basic nature of the product for a self-purifying acid-base extraction workflow.
Iminium Formation: In a round-bottom flask, dissolve 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (1.0 equiv, 1.0 mmol) and the target Aldehyde (1.1 equiv, 1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL)[4].
Acidification: Add glacial Acetic Acid (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 30 minutes to ensure complete iminium ion formation.
Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv, 1.5 mmol) in small portions over 5 minutes to manage mild gas evolution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Quench & Extraction (Self-Validating Step): Quench the reaction carefully with saturated aqueous
(10 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane ( mL).
Acid-Base Purification: To remove non-basic organic impurities, extract the combined DCM layers with 1M HCl (
mL). The protonated product moves to the aqueous layer. Discard the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, and extract with fresh DCM ( mL). Dry over anhydrous , filter, and concentrate to yield the highly pure N-alkyl derivative.
Data Presentation: Functionalization Summary
The following table summarizes the quantitative parameters and expected outcomes for the functionalization of the 1,4-diazepane scaffold.
Functionalization Type
Reagents & Catalysts
Key Intermediate
Typical Yield (%)
Primary Purification Strategy
N-Arylation
Aryl-Br, , XPhos,
-Amine Complex
75–90%
Celite filtration + Silica Gel Chromatography
N-Alkylation
Aldehyde, STAB, AcOH, DCE
Electrophilic Iminium Ion
80–95%
Acid-Base Liquid-Liquid Extraction
N-Sulfonylation
, , DCM
Sulfonylammonium species
85–98%
Aqueous wash + Recrystallization
References
Bode, J. W., et al. "Synthesis of Piperazines by C-H Functionalization." Encyclopedia MDPI, 2021. Available at: [Link][1]
Kappe, C. O., et al. "Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow." ACS Publications, 2020. Available at:[Link][2]
Zimmerman, J., et al. "First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists." Organic Process Research & Development, 2023. Available at:[Link][4]
Zimmermann, R., et al. "Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL)." Bioorganic & Medicinal Chemistry, 2015. Available at:[Link][5]
Zajdel, P., et al. "Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls." Molecules, 2016. Available at:[Link][3]
Solvent selection for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one extraction
Application Note: Solvent Selection & Extraction Protocols for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one Abstract This guide provides a technical framework for the isolation and purification of 1-(1,4-Diazepan-1-yl)-3-me...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Extraction Protocols for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Abstract
This guide provides a technical framework for the isolation and purification of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one , a key intermediate containing a basic homopiperazine ring and a lipophilic isovaleryl tail.[1] Due to its amphiphilic nature (LogP ~1.1) and pH-dependent solubility, standard extraction protocols often result in yield loss or emulsion formation.[1] This note details a pH-swing extraction strategy utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable, high-performance alternative to Dichloromethane (DCM), ensuring high recovery (>90%) and purity.[1]
Physicochemical Analysis & Solubility Profile
To design an effective extraction, one must first understand the molecular "personality" of the target.
Historically, Dichloromethane (DCM) has been the default solvent for extracting polar amides due to its high solubilizing power and low water miscibility. However, under current Green Chemistry mandates (CHEM21, Pfizer, GSK guides), DCM is flagged as "Hazardous" due to toxicity and environmental persistence.
We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the superior alternative for this specific application.[1][2]
Crucial Step: Wash the combined organics with 5% LiCl solution (Lithium Chloride).
Why? Diazepane amides are polar. LiCl helps break emulsions and prevents the product from partitioning back into the water better than NaCl.
Dry and concentrate.
Troubleshooting & Optimization
Issue
Cause
Solution
Emulsion Formation
Amphiphilic nature of the amide acting as a surfactant.
1.[1] Add solid NaCl to saturate the aqueous layer.2. Filter the biphasic mixture through a Celite pad.3. Add a small amount of IPA (Isopropanol) to the organic phase.
Low Yield
Incomplete deprotonation or water solubility.
1. Ensure pH is >12 during extraction.2. Use Chloroform/IPA (3:1) as the extraction solvent (highly potent for polar amines).
Product "Oiling Out"
Product is not solidifying.
1. Dissolve the oil in minimal Et₂O (Diethyl Ether) and add HCl in Dioxane to precipitate the HCl salt (solid).
Visualization: The pH-Swing Workflow
Figure 2: Logical flow of the pH-swing purification method.
References
Prat, D., et al. (2016).[4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][4] Link
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5] Green Chemistry, 13, 854-862.[1] Link
Byrne, F. P., et al. (2016).[6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link (Note: Direct DOI link often resolves to Springer/BMC).
Alder, C. M., et al. (2016). "Updating and expanding the GSK Solvent Sustainability Guide." Green Chemistry, 18, 3879-3890.[1] Link
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard Text for Solvent Properties).
Technical Support Center: Optimizing the Synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one. This homopiperazine derivative is a critical building block, but its synthesis is frequently bottlenecked by poor selectivity, reagent degradation, and challenging aqueous workups.
Below is our comprehensive, self-validating troubleshooting guide structured to address the exact failure points you may encounter at the bench.
Part 1: Reaction Design & Yield Optimization
Q: Why is my direct acylation yield capped at ~40%, and how do I prevent diacylation?A: The root cause is the statistical distribution of acylation in symmetrical diamines. 1,4-Diazepane contains two secondary amines with nearly identical pKa values and nucleophilicity. When you add isovaleryl chloride directly, both nitrogen atoms are highly susceptible to the acylating agent[1]. Even after the first nitrogen is acylated, the second nitrogen remains sufficiently nucleophilic to react, leading to an inseparable mixture of unreacted starting material, the desired monoacylated product, and a diacylated byproduct[1].
To bypass this, you must artificially differentiate the two nitrogen atoms. The two most reliable strategies are:
Steric/Chemical Blocking: Using a removable protecting group like tert-butyloxycarbonyl (Boc)[1].
Electronic Deactivation: Using in situ mono-protonation to convert one amine into a non-nucleophilic salt[1],[2].
Comparison of direct vs. protected synthesis routes for monoacylation.
Q: Between the Boc-protection strategy and the CDI-mediated approach, which should I choose?A: Your choice depends on whether you are prioritizing absolute purity (e.g., for SAR screening) or rapid, green scalability (e.g., process chemistry). Review the quantitative comparison below to select your workflow:
Synthesis Strategy
Reagents
Overall Yield
Purity (LC-MS)
Scalability
Turnaround Time
Direct Acylation
Isovaleryl Chloride, Et₃N
35 - 45%
< 70%
Poor
4 hours
Boc-Protection
Boc₂O, Isovaleryl Cl, TFA
80 - 85%
> 95%
Excellent
48 hours
CDI Mono-protonation
Isovaleric Acid, CDI, HCl
70 - 75%
> 90%
Good
3 hours
Part 2: Validated Experimental Protocols
Q: What is the exact step-by-step protocol for the Boc-Protection (High-Purity) route?A: This three-step protocol guarantees high purity by completely blocking the second amine[1].
Step 1: Mono-Boc Protection. Dissolve 1,4-diazepane (2.0 eq) in dichloromethane (DCM). Slowly add a solution of Boc₂O (1.0 eq) in DCM over 2 hours at 0 °C. Stir for 16 hours at room temperature. Wash the organic layer with water (3x) to remove the highly water-soluble excess 1,4-diazepane.
Self-Validation: TLC (10% MeOH/DCM with 1% NH₄OH, Ninhydrin stain) should show a distinct purple spot (Rf ~0.3).
Step 2: Acylation. Dissolve the Mono-Boc-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in dry DCM. Cool to 0 °C. Add isovaleryl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature. Quench with saturated NaHCO₃ and extract with DCM.
Self-Validation: The mixture will turn cloudy as Et₃N·HCl precipitates. LC-MS must show the intermediate mass [M+H]⁺ = 285.2.
Step 3: Deprotection. Dissolve the intermediate in DCM. Add trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours at room temperature until deprotection is complete[1]. Evaporate the TFA, neutralize with 1M NaOH to pH >12, and extract with EtOAc/n-Butanol (8:2).
Self-Validation: LC-MS confirms the final product mass [M+H]⁺ = 185.1.
Q: What is the exact step-by-step protocol for the CDI-Mediated (One-Pot) route?A: This greener, one-pot method utilizes 1,1'-Carbonyldiimidazole (CDI) and exploits in situ mono-protonation to direct the acylation exclusively to the non-protonated nitrogen[2].
Step 1: Acyl Imidazole Formation. In a round bottom flask, add isovaleric acid (1.0 eq) and CDI (1.2 eq) in ethyl acetate. Stir at 40 °C for 10-15 minutes.
Self-Validation: Vigorous CO₂ gas evolution will occur. The reaction is ready when bubbling ceases and the mixture turns into a pale yellow liquid[2].
Step 2: Mono-salt Preparation. In a separate vessel, dissolve 1,4-diazepane (5.0 eq) and 1,4-diazepane dihydrochloride (5.0 eq) in water. Stir for 5 minutes, then add NaCl to create a saturated brine solution[2].
Causality: This equilibrium reaction generates the 1,4-diazepane monohydrochloride salt in situ. The protonated nitrogen becomes non-nucleophilic[1],[2].
Step 3: Coupling & Workup. Add the aqueous brine solution to the acyl imidazole flask. Stir vigorously for 30 minutes at room temperature. Wash the aqueous layer with ethyl acetate to remove trace diacylated byproducts. Basify the aqueous layer to pH >12 with NaOH, then extract the desired monoacylated product with EtOAc/n-Butanol (8:2).
CDI-mediated monoacylation workflow using in situ mono-protonation.
Part 3: Reagent Handling & Purification Troubleshooting
Q: My LC-MS shows unreacted 1,4-diazepane and isovaleric acid, but no product. What went wrong?A: Your isovaleryl chloride has likely degraded. Isovaleryl chloride (3-methylbutanoyl chloride) is a highly reactive, moisture-sensitive liquid[3],,[4]. Upon exposure to atmospheric moisture or wet solvents, it rapidly hydrolyzes into isovaleric acid and hydrogen chloride gas.
Fix: Always use anhydrous solvents (e.g., dry DCM over molecular sieves) and store the acyl chloride under an inert argon or nitrogen atmosphere. If degradation is a recurring issue in your lab, switch to the CDI-mediated protocol (Protocol B), which uses highly stable isovaleric acid as the starting material instead.
Q: The reaction worked according to TLC, but I lost all my product during the aqueous workup. How do I extract it?A: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is highly polar and extremely water-soluble due to the basic secondary amine on the homopiperazine ring. The pKa of the conjugate acid of a homopiperazine secondary amine is typically around 10.5.
Fix: If your aqueous phase is at pH 7–10, the amine remains protonated and will not partition into the organic layer. You must adjust the aqueous phase to pH > 12 using 1M NaOH[2]. Furthermore, standard extraction with pure ethyl acetate often results in poor recovery. Use a more polar organic solvent mixture, such as 10–20% n-butanol in ethyl acetate, or 25% isopropanol in chloroform, to drastically improve the partition coefficient.
References
Verma, S. K., et al. "CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines." The Royal Society of Chemistry, 2011.[2] URL:[Link]
National Institutes of Health (NIH). "Isovaleryl chloride | C5H9ClO - PubChem."[4] URL: [Link]
Ningbo Inno Pharmchem Co., Ltd. "Isovaleryl Chloride: A Versatile Chemical Compound for Various Applications."[3] URL:[Link]
Minimizing side products in diazepan acylation reactions
Technical Support Center: Minimizing Side Products in Diazepane Acylation Reactions Introduction Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Side Products in Diazepane Acylation Reactions
Introduction
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the functionalization of 1,4-diazepane (homopiperazine) and its derivatives. The symmetrical nature of the 7-membered diazepane ring presents a classic synthetic challenge: achieving high-yielding monoacylation without generating excessive diacylated side products. Here, we provide mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize your acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why do I predominantly get diacylated side products when attempting monoacylation of 1,4-diazepane in batch?A1: Mechanistically, 1,4-diazepane is a symmetrical diamine. While the first acylation theoretically reduces the nucleophilicity of the second amine via inductive electron-withdrawing effects, the difference in reactivity is often insufficient to overcome the high local concentration of the acylating agent (e.g., acyl chlorides or anhydrides) in standard batch conditions. Furthermore, the monoacylated intermediate often exhibits higher solubility in organic solvents than the highly polar starting diamine, accelerating the second acylation step and leading to poor atom economy.
Q2: How can I achieve selective monoacylation without using a wasteful 10-fold excess of diazepane?A2: Two highly effective strategies bypass the statistical limitations of standard batch acylation:
Ionic Immobilization: By binding 1,4-diazepane to a sulfonic acid-functionalized silica gel, one amine is protonated and ionically tethered (rendered non-nucleophilic), leaving the other free for acylation [1].
Biocatalytic Amidation: Utilizing a truncated Carboxylic Acid Reductase (CARmm-A) allows for highly selective, ATP-mediated monoacylation in aqueous conditions. The enzyme's active site architecture completely prevents the bulky monoacylated product from undergoing a second acylation [2].
Q3: When functionalizing unsymmetrical 1,4-diazepan-5-ones, how do I prevent unproductive N-acylation side reactions during late-stage C-acylation?A3: When performing palladium-catalyzed decarboxylative asymmetric allylic alkylation on 1,4-diazepan-5-ones, the secondary amine's nucleophilicity must be suppressed to prevent competitive N-allylation. Using a Boc carbamate or an electron-rich p-anisoyl lactam protecting group effectively lowers the amine's nucleophilicity, preventing unproductive side reactions and enabling high enantioselectivity (up to 95% ee) during subsequent C-acylation [3].
Troubleshooting Guide: Resolving Common Acylation Failures
Issue 1: Intractable mixtures of mono- and diacylated homopiperazine in chemical synthesis.
Causality: The kinetics of the second acylation are competitive with the first. Standard slow-addition techniques fail because the monoacylated product remains highly reactive and soluble.
Solution: Switch to a solid-phase desymmetrization approach. Utilize sulfonic acid functionalized silica gel to ionically protect one nitrogen center. This physically prevents diacylation because the tethered nitrogen is protonated and sterically shielded [1].
Issue 2: Poor yield and environmental toxicity associated with large excesses of diamine and organic solvents.
Causality: Traditional methods force statistical monoacylation by using the diamine as the solvent, requiring extensive aqueous workups and generating massive organic waste.
Solution: Implement biocatalytic amidation using the CARmm-A adenylation domain. This system operates in aqueous buffer, requires only stoichiometric amounts of the diamine, and utilizes an in situ ATP recycling system (class III polyphosphate kinase) to drive the reaction to completion with near-perfect selectivity [2].
Data Presentation: Comparison of Acylation Methodologies
Methodology
Reagents / Catalyst
Excess Diamine Required?
Typical Monoacylation Yield
Diacylation Level
Environmental Impact
Standard Batch
Acyl Chloride, Et3N, CH2Cl2
Yes (5x - 10x)
30 - 50%
High (>20%)
High (Solvent/Waste)
Ionic Immobilization
Silica-SO3H, Acyl Chloride
No (1.0 equiv)
65 - 75%
Trace
Moderate
Biocatalytic
CARmm-A, ATP, CHU
No (1.0 equiv)
>90%
None Observed
Low (Aqueous)
Experimental Protocols
Protocol A: Mono-Acylation via Ionic Immobilization
This protocol utilizes physical tethering to create a self-validating system where diacylation is mechanistically impossible.
Immobilization: Add 1,4-diazepane (0.15 mmol) to a suspension of sulfonic acid functionalized silica gel (Silica-SO3H, 1.0 equiv) in CH2Cl2. Stir at room temperature for 30 minutes to ensure complete ionic binding. Causality: The strong sulfonic acid protonates one amine, anchoring it to the silica surface and rendering it non-nucleophilic.
Acylation: Add the protecting agent/acyl chloride (0.45 mmol) to the suspension. Stir at room temperature until the free amine is fully consumed (monitored by TLC of an aliquot).
Washing: Filter the silica gel and wash extensively with CH2Cl2. Causality: This critical step removes all unreacted acylating agents and non-specifically bound impurities before the product is released. If omitted, residual acyl chlorides will immediately react with the second amine upon cleavage.
Cleavage: Treat the washed silica gel with a solution of NH3 (2 N in MeOH, 3 mL). Stir for 15 minutes, filter, and concentrate the filtrate to yield the pure mono-protected homopiperazine. Causality: The strong ammonia base deprotonates the anchored amine, breaking the ionic bond and releasing the product into the methanolic phase[1].
Protocol B: Biocatalytic Monoacylation using CARmm-A
This protocol leverages enzymatic active-site restrictions to guarantee absolute regioselectivity.
Buffer Preparation: Prepare a 100 mM sodium carbonate buffer (pH 9.0) containing 10 mM MgCl2. Causality: Mg2+ is an essential cofactor for ATP binding in the adenylation domain.
Substrate Addition: Dissolve the target carboxylic acid (1 mM) and 1,4-diazepane (100 mM) in the buffer.
Cofactor System: Add ATP (5 mM) and class III polyphosphate kinase (CHU) with polyphosphate. Causality: CHU continuously recycles AMP/ADP back to ATP, preventing product inhibition and reducing the stoichiometric cost of ATP.
Enzyme Addition: Introduce purified CARmm-A enzyme (0.3 mol %). Incubate at 30 °C for 24 hours.
Isolation: Quench the reaction, extract with ethyl acetate, and purify via standard chromatography. The product is exclusively monoacylated [2].
Mandatory Visualization: Reaction Pathways
Caption: Kinetic competition in 1,4-diazepane batch acylation vs. the highly selective ionic immobilization bypass.
References
Pringle, W. "Mono-Acylation of Piperazine and Homopiperazine via Ionic Immobilization." Tetrahedron Letters, 2008. URL:[Link]
Lubberink, M., et al. "Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides." ACS Catalysis, 2020. URL:[Link]
Sercel, Z. P., et al. "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones." Organic Letters, 2019. URL:[Link]
Technical Support Center: Troubleshooting Solubility for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Product Code: DZP-MB1 Chemical Name: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one Class: Functionalized Heterocycle / Amide Building Block[1][2] Physicochemical Profile & Solubility Logic Before troubleshooting, it is criti...
Author: BenchChem Technical Support Team. Date: March 2026
Product Code: DZP-MB1
Chemical Name: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Class: Functionalized Heterocycle / Amide Building Block[1][2]
Physicochemical Profile & Solubility Logic
Before troubleshooting, it is critical to understand why this molecule behaves the way it does. Its solubility profile is dictated by the competition between its lipophilic tail and its ionizable hydrophilic head.
The "Dual Personality" Mechanism
This molecule consists of two distinct domains:[1]
Hydrophobic Domain (The Tail): The 3-methylbutan-1-one (isovaleryl) group is non-polar and lipophilic.[1][2] It resists dissolution in water but favors organic solvents.
Ionizable Domain (The Head): The 1,4-diazepane ring contains a tertiary amide (neutral, stable) and a secondary amine (basic, ionizable) at position 4.[2]
The Critical Insight:
The solubility of this compound in aqueous media is entirely pH-dependent .[1][2]
pH < 8.0 (Acidic/Neutral): The secondary amine accepts a proton (
), becoming a cationic ammonium salt. This charge forces the molecule into solution.
pH > 9.0 (Basic): The amine deprotonates to its free base form. The molecule loses its charge, and the lipophilic isovaleryl tail dominates, causing the compound to precipitate ("crash out").
Visualization: Ionization & Solubility Switch
Caption: The solubility switch mechanism.[1][2] Protonation of the secondary amine at acidic pH drives solubility, while deprotonation at basic pH leads to precipitation.[1]
Quick Reference Solubility Table
Solvent
Solubility Rating
Comments
DMSO
Excellent (>50 mM)
Recommended for stock solutions.[1][2] Stable at -20°C.
Ethanol
Good (>20 mM)
Good alternative for biological assays sensitive to DMSO.[1][2]
Water (pH 2-5)
High
Forms a soluble salt.[1][2] Ideal for acidic buffers.
PBS (pH 7.4)
Moderate/Risk
Close to pKa.[2] Risk of slow precipitation at high concentrations (>1 mM).
Basic Buffer (pH >9)
Poor
Do not use. Compound will exist as an insoluble oil or solid.[2]
Troubleshooting FAQs
Q1: I diluted my DMSO stock into PBS (pH 7.4), and the solution turned cloudy. Why?
Diagnosis: You have encountered the "Crash-Out" Effect .[1][2]
At pH 7.4, the secondary amine (pKa ≈ 9.0-9.[1][2]5) is in equilibrium. While largely protonated, the local concentration of the hydrophobic free base can exceed its solubility limit during the rapid mixing of DMSO and water.
The Fix:
Acidify the Buffer: Lower the pH of your PBS to 6.5 or 6.0 using dilute HCl before adding the compound. This ensures the amine remains fully ionized.
Serial Dilution: Do not jump from 100 mM (DMSO) to 100 µM (Water) in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water) to prevent shock precipitation.
Sonication: If slightly cloudy, sonicate for 5 minutes at 40°C. If the cloudiness persists, the concentration is too high for that pH.
Q2: Can I store the stock solution in water?
Recommendation:No.
While the compound is soluble in acidic water, aqueous solutions are prone to:
Hydrolysis: The amide bond (linking the isovaleryl group to the ring) can slowly hydrolyze over time in aqueous environments, especially if acidic.
Oxidation: The secondary amine is susceptible to slow oxidation.
Protocol: Always store stock solutions in anhydrous DMSO or Ethanol at -20°C. Only prepare aqueous working solutions immediately prior to use.
Q3: My compound is an oil, but the datasheet says it's a solid. Is it degraded?
Diagnosis: Likely Hygroscopicity or Free Base form .[2]
Hygroscopic: Diazepane derivatives are often hygroscopic (absorb water from air), turning a powder into a gum/oil.
Form: If you purchased the "Free Base," it might be an oil or low-melting solid.[1][2] The "HCl Salt" version is usually a stable crystalline solid.
Verification Step: Check the label.
If it is the HCl Salt : It should be a solid. If it's an oil, it has absorbed significant moisture. Dry under high vacuum/desiccator.
If it is the Free Base : An oily consistency is normal. Dissolve in DMSO to quantify concentration accurately.
Q4: How do I prepare a 10 mM stock for cell culture?
Standard Protocol:
Weighing: Weigh the solid/oil rapidly to avoid moisture absorption.
Solvent: Add anhydrous DMSO (cell culture grade).
Calculation:
MW (Free Base) ≈ 184.28 g/mol
Note: If you have the HCl salt, adjust MW (approx. 220.74 g/mol ).[1][2]
Mixing: Vortex vigorously. If undissolved, warm to 37°C for 2 minutes.
Sterilization: If needed, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters for DMSO stocks as they may leach extractables.[1][2]
Experimental Workflow: Solubility Decision Tree
Use this flowchart to determine the optimal preparation method for your specific assay.
Caption: Decision tree for preparing working solutions. Neutral pH requires careful stepwise dilution, while basic pH should be avoided.[2]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for Diazepane derivatives.[2] Retrieved from [Link]
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[2][3] (Standard reference for solubility of basic amines).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] Retrieved from [Link]
Technical Support Center: Hygroscopicity Control for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Executive Summary & Technical Profile[1] Compound: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one CAS: (Specific CAS may vary by substitution, treated here as the core intermediate) Molecular Weight: ~184.28 g/mol Physical St...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Profile[1]
Compound: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
CAS: (Specific CAS may vary by substitution, treated here as the core intermediate)
Molecular Weight: ~184.28 g/mol
Physical State (Free Base): Viscous oil or low-melting solid (highly hygroscopic).[1]
The Core Issue:
This molecule contains a secondary amine at the N4 position of the homopiperazine ring and a tertiary amide at N1.[1] The unhindered secondary amine (
) is a potent hydrogen bond acceptor/donor.[1] In its free base form, it avidly scavenges atmospheric moisture, leading to weighing errors, stoichiometry drift, and potential carbamate formation upon exposure to atmospheric .[1]
This guide provides immediate troubleshooting steps and long-term stabilization protocols (Salt Engineering).
Rapid Response: Troubleshooting & FAQ
Symptom: "My sample turned from a solid/oil to a sticky gum."
Probable Cause
Immediate Action
Prevention
Deliquescence: The critical relative humidity (CRH) of the free base is lower than your lab's ambient humidity.[1]
Do NOT heat directly. Dissolve in anhydrous Dichloromethane (DCM).[1] Dry over granular (20 min). Filter and concentrate in vacuo backfilling with .
Handle only in a glovebox or under a generic cone.[1]
Carbamate Formation: Reaction with atmospheric (common in wet amines).[1]
Check NMR for a broad signal at 6-8 ppm (ammonium) or shift in -protons.[1] If present, perform an acid-base extraction (wash with 1M NaOH) to regenerate the free base.[1]
Store under Argon (Ar is heavier than air and protects the surface better than ).
Symptom: "Inconsistent yields in coupling reactions."[1]
Diagnosis: You are weighing "water weight."[1] If the sample contains 10% water by mass, your stoichiometry is off by 10%, leaving excess electrophile to react with impurities.[1]
Fix: Determine water content via Karl Fischer (KF) titration immediately before use.[1] If KF is unavailable, assume the material is "wet" and azeotrope with toluene (see Protocol A).[1]
Engineering Controls: Stabilization Protocols
Protocol A: Azeotropic Drying (The "Quick Fix")
Use this when you need to use the free base immediately for a reaction.[1]
Principle: Water forms a low-boiling azeotrope with toluene (85°C), allowing removal of moisture at temperatures that won't degrade the amine.[1]
Workflow Diagram:
Caption: Figure 1. Iterative azeotropic drying cycle to remove bound water from the homopiperazine ring.[1]
Protocol B: Salt Screening (The "Permanent Solution")
Use this to convert the unstable oil into a stable, non-hygroscopic crystalline solid for long-term storage.[1]
Scientific Rationale:
Protonating the N4 secondary amine eliminates its ability to act as a hydrogen bond acceptor for water.[1] The choice of counter-ion determines the lattice energy and hygroscopicity.[1]
Recommended Counter-ions:
Fumaric Acid (1:0.5 or 1:1): Often yields high-melting, non-hygroscopic solids.[1]
p-Toluenesulfonic Acid (Tosylate): Excellent for crystallizing greasy amines; adds bulk to the lattice.[1]
Oxalic Acid: Forms very stable salts, though toxicity must be considered.[1]
Avoid: HCl (Hydrochloride salts of secondary amines are often more hygroscopic than the free base).[1]
Step-by-Step Salt Formation:
Dissolution: Dissolve 1.0 eq of Free Base in a minimal amount of dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).
Acid Addition: Add 1.0 eq of the chosen acid (e.g., p-TsOH[1]·H2O) dissolved in the same solvent dropwise at Room Temperature (RT).
Nucleation:
Observation: If precipitate forms immediately, stir for 1 hour.
Troubleshooting: If no precipitate, cool to 0°C and scratch the glass.[1] If still oiling out, add diethyl ether (anti-solvent) dropwise until turbid.
Carbamate Impurity: Split peaks or broadening due to rotamers.[1]
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]
Hilfiker, R. (Ed.).[1] (2006).[1] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] (Chapter on Amorphous vs. Crystalline stability).
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Protocols for drying amines).
Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism".[1] Pharmaceutical Research, 18, 859–866.[1] (Seminal paper on physical form stability).[1]
Technical Support Center: Formulation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Welcome to the technical support center for the formulation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the formulation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the pH sensitivity of this molecule. By understanding the underlying chemical principles and employing strategic formulation approaches, you can ensure the stability and efficacy of your experimental formulations.
Introduction to the Molecule and its Potential pH Sensitivity
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a molecule featuring a 1,4-diazepane ring and a ketone functional group. Both of these moieties can exhibit sensitivity to pH, which can manifest as chemical degradation, precipitation, or loss of biological activity.
The 1,4-Diazepane Moiety: This seven-membered ring contains two nitrogen atoms, which are basic. Depending on the pH of the formulation, these nitrogens can exist in a protonated (charged) or non-protonated (neutral) state. Changes in pH can therefore significantly impact the molecule's solubility and its interactions with other formulation components. The pKa values of the two amine groups are critical parameters in understanding its pH-dependent behavior[1].
The Ketone Functional Group: Ketones can be susceptible to hydrolysis, a reaction in which water cleaves the chemical bonds. While generally less reactive to hydrolysis than esters or amides, this degradation pathway can be catalyzed by acidic or basic conditions, leading to the formation of a geminal diol[2].
Understanding these potential instabilities is the first step toward developing a robust formulation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during the formulation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one.
Q1: What are the primary degradation pathways I should be concerned about with this molecule?
A1: The two primary concerns are the hydrolysis of the ketone group and the potential for pH-catalyzed reactions involving the diazepane ring. Ketone hydrolysis can occur under both acidic and basic conditions, though it is generally a slow process for many ketones[2]. The basicity of the diazepane nitrogens could also make the molecule susceptible to base-catalyzed degradation pathways.
Q2: My formulation is showing precipitation at a certain pH. What is the likely cause?
A2: Precipitation is often linked to changes in the ionization state of the molecule. The diazepane nitrogens will be protonated at lower pH values, making the molecule more water-soluble. As the pH increases, the nitrogens will become deprotonated and the molecule will be less polar, potentially leading to precipitation in aqueous solutions. The pH at which this occurs is related to the pKa of the diazepane nitrogens.
Q3: What is the optimal pH range for formulating this compound?
A3: Based on analogous structures like diazepam, which has a diazepine ring, a pH range of 4-8 is often a good starting point for stability[3]. However, the optimal pH for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one must be determined experimentally through a comprehensive pH-rate stability study.
Q4: Are there any specific excipients I should avoid?
A4: Caution should be exercised with excipients that have reactive functional groups or that can create a micro-environment with a detrimental pH. For instance, acidic or basic excipients could accelerate degradation. It is also important to consider potential interactions between the amine groups of the diazepane ring and any anionic excipients. Compatibility studies are essential[4].
Q5: How can I improve the solubility of this compound?
A5: If solubility is an issue, several strategies can be employed. Adjusting the pH to a range where the diazepane nitrogens are protonated can increase aqueous solubility. The use of co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG) can also enhance solubility[3]. For very poorly soluble compounds, more advanced formulation approaches like lipid emulsions or amorphous solid dispersions may be considered[5][6].
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during formulation development.
Issue 1: Rapid Degradation of the Active Pharmaceutical Ingredient (API)
Symptoms:
Loss of potency over a short period.
Appearance of new peaks in HPLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for API degradation.
Experimental Protocol: pH-Rate Profile Study
Prepare a series of buffers: Prepare a range of buffers covering the pH range of interest (e.g., pH 2 to 10).
Prepare API solutions: Dissolve a known concentration of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one in each buffer.
Incubate at accelerated conditions: Store the solutions at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
Sample at time points: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
Analyze by HPLC: Quantify the remaining API concentration using a validated stability-indicating HPLC method.
Plot the data: For each pH, plot the natural logarithm of the API concentration versus time. The slope of this line will give the apparent degradation rate constant (k).
Determine optimal pH: Plot the degradation rate constant (k) as a function of pH. The pH at which k is at a minimum is the pH of maximum stability.
Issue 2: Formulation Instability (Precipitation or Cloudiness)
Symptoms:
Visible particulate matter in the solution.
Increase in turbidity over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation instability.
Data Presentation: Impact of pH on Solubility
The following table illustrates hypothetical solubility data for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one at various pH values.
pH
Solubility (mg/mL)
Predominant Species
2.0
> 50
Diprotonated
4.0
25.5
Monoprotonated
6.0
5.2
Monoprotonated/Neutral Mix
7.4
0.8
Primarily Neutral
9.0
0.5
Neutral
This data is illustrative and should be confirmed experimentally.
Advanced Formulation Strategies
For particularly challenging formulations, more advanced strategies may be necessary.
Lyophilization (Freeze-Drying): For compounds that are highly susceptible to hydrolysis, removing water from the formulation through lyophilization can significantly improve stability[4]. The product can then be reconstituted with a suitable diluent prior to use.
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility and stability.
pH-Responsive Drug Delivery Systems: For controlled release applications, the pH sensitivity of the diazepane moiety can be leveraged. Formulations can be designed to release the drug in response to the specific pH of a target biological compartment, such as the acidic environment of a tumor or the endosome[7][8][9].
Conclusion
The successful formulation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one requires a thorough understanding of its potential pH sensitivities. By systematically investigating the effects of pH on both its chemical stability and physical properties, and by employing rational formulation strategies, researchers can develop robust and effective formulations. The guidance provided in this technical support center serves as a starting point for these investigations.
References
Waterman, K. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146. [Link]
Jalalizadeh, H., et al. (2015). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 134-139. [Link]
Al-Akayleh, F., et al. (2013). Formulating and stability of benzodiazepines in a new lipid emulsion formulation. Jordan Journal of Pharmaceutical Sciences, 6(1). [Link]
Nokhodchi, A., et al. (2013). Formulation and Optimization of Orodispersible Tablets of Diazepam. AAPS PharmSciTech, 14(3), 1133–1143. [Link]
Capacci, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design, 21(4), 2355–2366. [Link]
Itin, C., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(10), 2064. [Link]
Quora. (2018). What does the hydrolysis of ketones yield? [Link]
Nicolaou, K. C., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access, 50(15), 2597–2599. [Link]
Putnam, D., & Kopeček, J. (1995). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Macromolecules, 28(9), 3154–3160. [Link]
Conte, C., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 639. [Link]
Kim, Y., et al. (2009). Physicochemical Characteristics of pH-Sensitive Poly(l-Histidine)-b-Poly(Ethylene Glycol)/Poly(L-Lactide)-b-Poly(Ethylene Glycol) Mixed Micelles. Macromolecular Chemistry and Physics, 210(15), 1246–1255. [Link]
NCERT. (2025-26). Aldehydes, Ketones and Carboxylic Acids. [Link]
Barkat, K., et al. (2022). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Polymers, 14(5), 1018. [Link]
Li, G., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][4][10]diazepine-3-carboxylate does not influence bioavailability. Bioorganic & Medicinal Chemistry Letters, 30(16), 127299. [Link]
ResearchGate. (2024). Hydrolysis in Pharmaceutical Formulations. [Link]
AIP Publishing. (2024). Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations. [Link]
Al-Obaid, A. M., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[4][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][4][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98–103. [Link]
TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]
MDPI. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[4][5]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Thermal Stability, Decomposition Limits, and Handling Guide
Part 1: Executive Technical Summary
Compound: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Chemical Class: N-acylated homopiperazine (1,4-diazepane)
CAS (Analogous/Generic): Refer to specific batch CoA; structurally related to N-isovaleryl-1,4-diazepane.
This guide defines the thermal boundaries for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one . As a 7-membered heterocyclic amide with a secondary amine functionality, this compound exhibits distinct thermal sensitivities compared to its 6-membered piperazine analogs.
Critical Thermal Thresholds
Parameter
Temperature Limit
Technical Commentary
Recommended Process Limit
< 110°C
Safe zone for distillation and solvent removal under vacuum.
Oxidation Onset (Air)
> 60°C
The secondary amine (N4 position) is highly susceptible to oxidative yellowing without inert gas padding.
Thermal Decomposition (T_onset)
~150°C - 160°C
Predicted onset of ring strain release and amide disproportionation.
Rapid Degradation
> 175°C
Homopiperazine rings degrade significantly faster than piperazines at this temperature (99% loss over time).
Urgent Note: Do not subject this compound to temperatures above 150°C during scale-up or distillation. The 7-membered diazepane ring possesses higher conformational strain than piperazine, making it more prone to ring-opening polymerization and thermolysis.
User Question: "I dried the product in a vacuum oven at 80°C overnight, and the white solid turned dark yellow. Is this thermal decomposition?"
Technical Diagnosis:
Likely Oxidative Degradation , not purely thermal.[1]
While the amide bond is stable at 80°C, the free secondary amine at the 4-position of the diazepane ring is an electron-rich center prone to radical oxidation by atmospheric oxygen. This forms N-oxides or iminium species which rapidly polymerize to form colored chromophores.
Corrective Action:
Inert Atmosphere: All heating steps must be performed under Argon or Nitrogen.
Temperature Reduction: Lower drying temperature to 45–50°C and increase vacuum depth (< 10 mbar).
Scavengers: If the product is in solution, ensure solvents are peroxide-free (e.g., test THF/Ethers).
Issue 2: Loss of Purity During Distillation
User Question: "We attempted short-path distillation at 160°C (mantle temp) / 0.5 mmHg. The distillate is pure, but we lost 40% of the mass to a polymeric residue."
Technical Diagnosis:Thermal Ring-Opening Polymerization.
Research on structural analogs (homopiperazine) indicates that 7-membered rings are significantly less stable than 6-membered rings at temperatures >150°C. The thermal energy overcomes the activation barrier for ring opening, leading to linear polyamines or cross-linked tars.
Corrective Action:
Lower Boiling Point: Improve vacuum to < 0.1 mmHg to reduce the required boiling temperature to < 120°C.
Wiped Film Evaporation (WFE): Switch from pot distillation to WFE to minimize "residence time" at high heat.
Alternative Purification: If the boiling point cannot be lowered, switch to Acid/Base extraction or Column Chromatography.
Issue 3: Pressure Build-up in Sealed Vials
User Question: "Vials stored at 40°C showed slight pressure build-up. Is the molecule decarboxylating?"
Technical Diagnosis:Unlikely Decarboxylation.
The 3-methylbutanoyl (isovaleryl) group is not a beta-keto acid and is thermally robust against decarboxylation. Pressure is likely due to:
Residual Solvent: Volatilization of trapped solvents (DCM, Methanol).
Hygroscopicity: The secondary amine absorbs water; heating releases it as vapor.
Corrective Action:
Perform a TGA (Thermogravimetric Analysis) to distinguish between volatile loss (solvent/water) and decomposition.
Part 3: Experimental Protocols for Stability Validation
To validate the stability of your specific batch, perform the following "Self-Validating" protocols.
Protocol A: TGA/DSC Thermal Profiling
Determine the exact "Point of Failure" for your material.
Run 1: Nitrogen (50 mL/min) – Determines pure thermal stability.
Run 2: Synthetic Air (50 mL/min) – Determines oxidative stability.
Ramp Rate: 10°C/min from 25°C to 300°C.
Data Interpretation:
T_onset (Extrapolated Onset): The safe upper limit.
Mass Loss < 100°C: Indicates volatiles (solvents/water).
Exotherm without Mass Loss (DSC): Indicates polymerization or crystallization.
Protocol B: Isothermal Stress Test (HPLC)
Simulate process conditions.
Prepare a 10 mg/mL solution of the compound in a high-boiling solvent (e.g., Toluene or DMSO).
Heat to 120°C under Nitrogen.
Sample at t=0, 1h, 4h, and 24h.
Analyze via HPLC-UV/MS.
Pass Criteria: >99.0% recovery of parent peak.
Fail Criteria: Appearance of peaks at RRT (Relative Retention Time) ~0.8 (Hydrolysis) or RRT >1.2 (Dimers).
Part 4: Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways for N-acyl diazepanes. Note the distinction between oxidative pathways (Air) and thermal pathways (Heat).
Figure 1: Mechanistic pathways for thermal, oxidative, and hydrolytic degradation of N-acyl diazepanes.
Part 5: References
Freeman, S. A., et al. (2013). Thermal Degradation of Piperazine and its Structural Analogs.[2] Energy Procedia, 37, 1904-1911. (Demonstrates that homopiperazine degrades significantly faster than piperazine at elevated temperatures).
Marciniec, B., & Ogrodowczyk, M. (2006).[3] Thermal stability of 1,4-dihydropyridine derivatives in solid state.[3] Acta Poloniae Pharmaceutica, 63(6), 477-484.[3] (Provides methodology for kinetic analysis of heterocyclic amine thermal stability).
PubChem Compound Summary. Diazepam (Structural Analog for 1,4-diazepine ring stability context). National Center for Biotechnology Information.
Comparative Guide: 1H NMR Structural Validation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (High-Field vs. Benchtop Systems)
As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the structural validation of API intermediates demands rigorous analytical strategies. 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the structural validation of API intermediates demands rigorous analytical strategies. 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one —a homopiperazine ring acylated by an isovaleryl group—presents a classic analytical challenge: the presence of amide rotamers.
This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity analysis of this specific intermediate. By understanding the causality behind the spectral phenomena, researchers can select the appropriate instrumentation and implement self-validating protocols to prevent costly misidentifications.
The Analytical Challenge: Amide Bond Rotamers
The primary hurdle in the 1H NMR characterization of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is the restricted rotation around the
amide bond. The partial double-bond character of this linkage creates a significant energy barrier, trapping the molecule in distinct conformational isomers (rotamers) at room temperature [1].
On the NMR timescale at 298 K, this conformational exchange is slow. Consequently, the protons adjacent to the amide nitrogen (positions 2 and 7 on the diazepane ring) experience different magnetic environments, resulting in signal duplication or severe line broadening. To an untrained eye or a low-resolution instrument, these rotameric signals are frequently mischaracterized as co-eluting impurities.
Technology Comparison: High-Field vs. Benchtop NMR
When analyzing complex splitting patterns, the choice of magnetic field strength is critical. While chemical shifts (in ppm) are independent of the field strength, the scalar couplings (
, in Hz) are constant. Therefore, at lower magnetic fields, a standard multiplet occupies a much wider ppm window, drastically increasing the probability of signal overlap [2].
Table 1: Performance Comparison for Diazepane Amide Analysis
Parameter
High-Field NMR (600 MHz)
Benchtop NMR (80 MHz)
Impact on 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one Analysis
Chemical Shift Dispersion
High (600 Hz / ppm)
Low (80 Hz / ppm)
High-field cleanly separates the isovaleryl aliphatic signals from the diazepane ring signals.
Rotamer Resolution
Excellent
Poor
Benchtop systems merge the rotamers and signals into an uninterpretable broad "hump" between 2.8–3.8 ppm.
Variable Temperature (VT) Capability
Standard (up to 150°C+)
Limited / Rare
High-field VT-NMR is essential to supply the thermal energy needed to coalesce rotamers into sharp peaks [3].
Throughput & Accessibility
Core facility dependent
High (At-line / Fume hood)
Benchtop is superior for rapid reaction monitoring (e.g., confirming the consumption of the starting material), but insufficient for final structural proof.
To definitively prove that anomalous peaks are rotamers and not impurities, the analytical protocol must be a self-validating system. By conducting the experiment in a high-boiling solvent and manipulating the temperature, the system forces a binary physical response: impurities will remain distinct, whereas rotamers will coalesce.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of synthesized 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
). Causality: DMSO- is selected over because its high boiling point (189°C) safely permits high-temperature NMR acquisition without solvent boiling or tube pressurization.
Ambient Acquisition (298 K): Acquire a standard 16-scan 1H NMR spectrum. Observe the expected line broadening and peak duplication in the 3.40–3.60 ppm region (
protons).
Thermal Equilibration (353 K): Increase the probe temperature to 80°C (353 K). Allow the sample to equilibrate for 10 minutes. Causality: The added thermal energy overcomes the rotational energy barrier of the amide bond. The cis and trans conformers now interconvert rapidly on the NMR timescale.
High-Temperature Acquisition: Acquire a second 16-scan spectrum. The previously broad signals will coalesce into sharp, time-averaged multiplets, confirming the structural integrity of the homopiperazine ring.
Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct manually, and integrate the coalesced peaks to validate API purity.
Data Presentation: Spectral Assignments
The following table summarizes the expected 1H NMR chemical shifts for the target molecule in its coalesced, time-averaged state at 353 K.
The decision matrix below illustrates the logical pathway for differentiating between restricted rotation and actual chemical impurities during the structural validation of diazepane derivatives.
Logic workflow for identifying and resolving amide rotamers in 1,4-diazepane derivatives using VT-NMR.
Conclusion
While Benchtop NMR is an invaluable tool for real-time reaction monitoring and preliminary checks, the structural validation of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one strictly requires High-Field NMR. The inherent chemical shift dispersion of a 600 MHz system, combined with Variable Temperature capabilities, is mandatory to resolve the complex
and overlap caused by amide bond rotamers. Implementing the self-validating VT-NMR protocol ensures absolute confidence in API intermediate purity before advancing to downstream pharmaceutical synthesis.
References
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Cardiff University / European Journal of Medicinal Chemistry. Available at: [Link]
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI Diagnostics. Available at:[Link]
Comparative
A Comparative Guide to HPLC Method Validation for the Purity of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a key intermediate in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a key intermediate in pharmaceutical synthesis. We will dissect two distinct reversed-phase HPLC (RP-HPLC) methods, presenting a complete validation package for each based on the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data needed to select and implement the most suitable analytical procedure for their specific needs.
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[3][4][5] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while separating it from any potential process impurities or degradation products.[6][7][8] This guide moves beyond a simple recitation of protocols, delving into the causality behind experimental choices and providing a self-validating framework for robust analytical science.
Chapter 1: The Analytical Challenge and Methodological Approach
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one possesses a tertiary amine within a seven-membered ring and a ketone functional group, which serves as a useful chromophore for UV detection. The structure presents a moderate polarity, making it an ideal candidate for reversed-phase chromatography. The primary analytical challenge lies in developing a stability-indicating method—one that can resolve the active pharmaceutical ingredient (API) from potential impurities arising from synthesis (e.g., unreacted starting materials) and degradation (e.g., hydrolysis, oxidation).[6][9]
To address this, we will develop and validate two distinct RP-HPLC methods and compare their performance:
Method A: Isocratic RP-HPLC with a Standard C18 Column. This represents a rapid, straightforward approach suitable for routine quality control.
Method B: Gradient RP-HPLC with a Phenyl-Hexyl Column. This method offers alternative selectivity, which can be crucial for resolving closely eluting or structurally similar impurities.
The validation of these methods will follow the framework outlined in ICH Q2(R1) and the recently updated Q2(R2), ensuring a comprehensive evaluation of their performance characteristics.[1][2][10][11][12]
Overall Validation Workflow
The validation process is a systematic journey to confirm that an analytical procedure is fit for its purpose.[12][13] It begins with defining the method's objective and culminates in a comprehensive report detailing its capabilities and limitations.
Caption: High-level workflow for HPLC method validation.
Chapter 2: Method A - Isocratic Analysis on a C18 Column
This method is designed for efficiency and simplicity, making it ideal for a high-throughput quality control (QC) environment.
Rationale: A C18 column provides excellent hydrophobic retention for the alkyl chain of the molecule. The phosphate buffer at pH 6.5 ensures the diazepane nitrogens are partially protonated, leading to consistent retention and good peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with the aqueous buffer. An isocratic elution simplifies the method, enhancing its robustness and transferability.
Validation Protocol & Results
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely impurities, degradants, and matrix components.[14][15] For purity tests, this involves ensuring complete separation of the main peak from any other peaks.[6]
Methodology:
Prepare solutions of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one at 1 mg/mL.
Expose the solutions to forced degradation conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 80°C for 48 hours.
Photolytic: 1.2 million lux hours and 200 watt hours/m² UV light.
Analyze the stressed samples alongside an unstressed control sample.
Assess peak purity of the main analyte peak using a Photodiode Array (PDA) detector to ensure no co-eluting peaks are present.
Acceptance Criteria: The method must demonstrate resolution (Rs > 2) between the main peak and the closest eluting degradation product or impurity. The main peak must pass peak purity analysis (purity angle < purity threshold).
Results:
Stress Condition
% Degradation
Resolution (Rs) to Closest Impurity
Peak Purity
Acid Hydrolysis
12.5%
2.8
Pass
Base Hydrolysis
8.2%
3.1
Pass
Oxidation
15.1%
2.5
Pass
Thermal
4.5%
N/A (No major degradants)
Pass
| Photolytic | 2.1% | N/A (No major degradants) | Pass |
Discussion: Method A successfully separated the parent compound from all significant degradation products formed under stress conditions, confirming its stability-indicating nature. The resolution values are well above the acceptance criterion, ensuring reliable quantification.
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[14][16]
Methodology:
Prepare a stock solution of the analyte at 1 mg/mL.
Perform serial dilutions to prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., if the specification for total impurities is 1.0%, the range would cover LOQ to 1.5 µg/mL). For the main compound (assay), the range is typically 80-120% of the nominal concentration.[14]
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Results:
Parameter
Assay (80-120%)
Impurity (LOQ-150%)
Range
0.8 - 1.2 mg/mL
0.5 - 15 µg/mL
Correlation (r²)
0.9998
0.9995
| Regression Eq. | y = 25100x + 150 | y = 24950x + 25 |
Discussion: The method demonstrates excellent linearity across the defined ranges for both assay and impurity quantification, with r² values exceeding the acceptance criteria.
Objective: Accuracy demonstrates the closeness of the test results to the true value, while precision expresses the agreement between a series of measurements.[15][16] They are often evaluated together.
Caption: Relationship between key validation parameters.
Methodology:
Accuracy: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 50%, 100%, 150% of the target impurity concentration) in triplicate. Calculate the percent recovery.
Precision (Repeatability): Analyze six replicate preparations of a sample at 100% of the test concentration.
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
Acceptance Criteria:
Accuracy: Recovery between 98.0% and 102.0% for assay, and 90.0% to 110.0% for impurities.
Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
Results:
Level
Accuracy (% Recovery)
Repeatability (% RSD)
Intermediate Precision (% RSD)
50%
101.5%
-
-
100%
99.8%
0.8%
1.1%
| 150% | 100.3% | - | - |
Discussion: Method A is both accurate and precise. The recovery values are well within the accepted limits, and the low RSD values for repeatability and intermediate precision demonstrate the method's consistency.
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[9]
Methodology: Based on the signal-to-noise ratio (S/N).
Determine the concentration that yields a S/N of approximately 3 for LOD.
Determine the concentration that yields a S/N of approximately 10 for LOQ.
Confirm the LOQ by injecting six replicates at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).[14]
Results:
Parameter
Result
LOD
0.15 µg/mL (S/N = 3.2)
LOQ
0.5 µg/mL (S/N = 10.5)
| Precision at LOQ | 4.5% RSD |
Discussion: The method demonstrates sufficient sensitivity for the intended purpose of purity analysis, where impurity levels are typically in the range of 0.1% to 1.0%.
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Methodology:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2°C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Organic Content (± 2%)
Analyze a system suitability solution and a sample under each condition.
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and sample results.
Results:
Parameter Varied
Resolution (Rs)
Tailing Factor
% Change in Purity
Nominal
2.8
1.1
-
Flow Rate +0.1
2.7
1.1
-0.2%
Flow Rate -0.1
2.9
1.1
+0.1%
Temp +2°C
2.7
1.1
+0.1%
pH +0.2
2.5
1.2
-0.4%
| Organic +2% | 2.4 | 1.1 | -0.5% |
Discussion: Method A is robust. The small, deliberate changes to the chromatographic conditions did not significantly impact the critical performance characteristics, such as resolution and quantification.
Chapter 3: Method B - Gradient Analysis on a Phenyl-Hexyl Column
This method employs an alternative stationary phase and a gradient elution to potentially achieve better resolution for complex impurity profiles.
Chromatographic Conditions
Parameter
Condition
Column
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
20 mM Ammonium Acetate Buffer (pH 5.0)
Mobile Phase B
Acetonitrile
Gradient
10% B to 70% B over 15 min; hold at 70% B for 3 min; return to 10% B over 1 min; re-equilibrate for 6 min.
Flow Rate
1.2 mL/min
Detection
UV at 210 nm
Column Temp.
35°C
Injection Vol.
10 µL
Run Time
25 minutes
Rationale: A Phenyl-Hexyl column offers alternative selectivity based on pi-pi interactions, which can be advantageous for separating aromatic impurities or isomers. The ammonium acetate buffer is volatile, making this method compatible with mass spectrometry (MS) for impurity identification. A gradient elution is employed to improve peak shape and resolve impurities that may have significantly different hydrophobicities.
Validation Results (Summary Table)
Parameter
Method B Result
Comments
Specificity
Resolution (Rs) to closest impurity = 4.1
Superior resolution for the primary oxidative degradant compared to Method A.
Linearity (r²)
0.9996 (Assay), 0.9992 (Impurity)
Excellent linearity.
Accuracy (% Rec)
99.5% - 101.2%
Meets acceptance criteria.
Precision (% RSD)
Repeatability = 0.6%, Intermediate = 0.9%
Highly precise.
LOD / LOQ
0.10 µg/mL / 0.35 µg/mL
Slightly more sensitive than Method A.
Robustness
Sensitive to changes in gradient start % and pH.
Less robust than the isocratic Method A. Minor changes in initial mobile phase composition significantly affected retention times.
Chapter 4: Comparative Analysis and Recommendations
This section provides a direct comparison of the two validated methods to guide the selection process for a specific application.
Performance Data Head-to-Head
Performance Metric
Method A (Isocratic C18)
Method B (Gradient Phenyl-Hexyl)
Advantage
Run Time
10 minutes
25 minutes
Method A
Resolution
Good (Rs > 2.5)
Excellent (Rs > 4.0)
Method B
Sensitivity (LOQ)
0.5 µg/mL
0.35 µg/mL
Method B
Robustness
High
Moderate
Method A
Solvent Consumption
Lower
Higher
Method A
MS Compatibility
No (Phosphate buffer)
Yes (Ammonium Acetate buffer)
Method B
Simplicity
High (Isocratic)
Moderate (Gradient)
Method A
Expert Recommendations
The choice between Method A and Method B is not about which is "better" overall, but which is more "fit for purpose."
For Routine Quality Control (QC) and Release Testing:Method A is the recommended choice. Its short run time, simplicity, and high robustness make it exceptionally well-suited for a high-throughput environment where speed and reliability are paramount. The validation data confirms it is fully capable of ensuring product quality against a known impurity profile.
For Impurity Characterization, Method Development, and Stability Studies:Method B is the superior option. Its enhanced resolving power provides greater confidence in detecting and separating unknown degradation products. Furthermore, its compatibility with mass spectrometry is a significant advantage for structural elucidation of impurities, which is a critical activity during drug development.[6] While less robust, the tighter controls typical in a development or research setting can easily accommodate this.
Conclusion
This guide has demonstrated the comprehensive validation of two distinct HPLC methods for the purity analysis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one. Both the isocratic C18 method (Method A) and the gradient Phenyl-Hexyl method (Method B) were proven to be specific, linear, accurate, and precise according to ICH guidelines. By comparing their performance characteristics, we have provided a clear, data-driven framework for selecting the most appropriate analytical procedure based on the specific requirements of the task, whether it be routine QC or in-depth impurity investigation.
References
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
ResearchGate. HPLC method validation for pharmaceuticals: a review. [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Dong, M. W., Huynh-Ba, K. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Academia.edu. Stability indicating hplc method development: a review. [Link]
Technology Networks. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
National Center for Biotechnology Information. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
Technical Comparison Guide: FTIR Profiling of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
The following guide details the FTIR profiling of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one , a specific amide derivative of homopiperazine. This document is structured to assist analytical chemists and process engineers...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the FTIR profiling of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one , a specific amide derivative of homopiperazine. This document is structured to assist analytical chemists and process engineers in validating synthesis, confirming identity, and distinguishing this compound from structural analogs and precursors.
Executive Summary & Compound Profile
Compound: 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Core Moiety: Homopiperazine (1,4-Diazepane) ring.[1]
Functionalization: N-acylation with an isovaleryl (3-methylbutanoyl) group.[1]
Analytical Utility: FTIR is the primary rapid-screening tool to monitor the acylation efficiency (conversion of secondary amine to tertiary amide) and to detect residual acylating agents.
This guide compares the target molecule against its synthetic precursors (Homopiperazine, Isovaleryl Chloride) and structural analogs (Piperazine derivatives) to provide a robust identification matrix.
Theoretical vs. Experimental Baseline
The spectral signature of this compound is defined by the interplay between the seven-membered diazepane ring and the amide linkage. Unlike rigid piperazine (6-membered) analogs, the diazepane ring exhibits unique conformational flexibility, influencing the "fingerprint" region (1500–600 cm⁻¹).
The Shift (Reaction Progress):
As the reaction proceeds, the Acid Chloride peak (1800 cm⁻¹) disappears and is replaced by the Amide I peak (1640 cm⁻¹) . Simultaneously, the intensity of the N-H stretch decreases (as one amine is consumed), but does not disappear (as the second amine remains).
Comparison B: Product vs. Piperazine Analog (Ring Size Effect)
Distinguishing the 7-membered (Diazepane) derivative from the 6-membered (Piperazine) analog (e.g., 1-isovalerylpiperazine).[1]
Feature
1-(1,4-Diazepan-1-yl)-... (7-Membered)
1-Isovalerylpiperazine (6-Membered)
Ring Breathing
Complex bands in 900–1100 cm⁻¹ due to ring puckering/twisting.[1]
Sharper, distinct bands in 1000–1100 cm⁻¹ (Chair conformation).
Amide I Position
~1640–1650 cm⁻¹ (Slightly lower due to ring flexibility/angle strain).
~1650–1660 cm⁻¹ (More rigid amide planarity).
N-H Deformation
Broader N-H wagging (~750 cm⁻¹).
Sharper N-H wagging.
Visualization of Spectral Logic
The following diagram illustrates the decision logic for identifying the target compound based on spectral features.
Caption: Logical workflow for validating the target compound using hierarchical spectral checkpoints.
Experimental Protocol for Validation
To ensure reproducibility and minimize "spectral noise" from atmospheric water or CO₂, follow this validated protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for this compound because diazepines can be hygroscopic.[1] KBr pellets often introduce moisture artifacts in the N-H region (3300-3500 cm⁻¹), obscuring the secondary amine signal.
Instrument Setup:
Crystal: Diamond or ZnSe (Diamond preferred for durability).
The diagram below visualizes the synthesis flow and the specific spectral markers that define the transition from raw materials to the final product.
Caption: Reaction monitoring flow. The disappearance of the 1800 cm⁻¹ peak and retention of a single N-H band confirms the mono-substituted product.
References
Der Pharma Chemica. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives.Link
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Detailed analysis of Tertiary Amide I bands). Link
NIST Chemistry WebBook. (2024). Infrared Spectra of Diazepine Derivatives. (Standard reference data for 7-membered heterocyclic rings). Link
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). FTIR Analysis of Benzodiazepine Derivatives. (Comparative data for diazepine ring vibrations). Link
A Comparative Guide to the Reactivity of Piperazine and 1,4-Diazepane Derivatives in Drug Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to select the optimal saturated N-heterocycle for a target molecule. While piperazine is one of the most ubiquitous scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to select the optimal saturated N-heterocycle for a target molecule. While piperazine is one of the most ubiquitous scaffolds in FDA-approved drugs, 1,4-diazepane (homopiperazine) has emerged as a powerful alternative. By expanding the ring from six to seven members, we fundamentally alter the molecule's conformational flexibility, basicity, and nucleophilicity.
This guide objectively compares the reactivity profiles of piperazine and 1,4-diazepane, focusing on Nucleophilic Aromatic Substitution (SNAr) and mono-alkylation workflows, and provides self-validating experimental protocols to harness their unique properties.
Physicochemical and Thermodynamic Profiling
To understand how these diamines react, we must first analyze the causality between their 3D architecture and their thermodynamic properties.
Ring Size & Conformation: Piperazine adopts a highly rigid chair conformation. The two secondary amines are locked in a 1,4-relationship, meaning any incoming electrophile must negotiate a predictable, albeit sometimes sterically restricted, trajectory. Conversely, 1,4-diazepane contains an extra methylene group, creating an asymmetrical 1,4-relationship separated by a two-carbon and a three-carbon bridge. This 7-membered ring rapidly interconverts between flexible twist-chair and boat conformations, allowing the nitrogen lone pairs to dynamically expose themselves to electrophilic attack[1].
Basicity and the ΔpKa Effect: The reactivity of symmetrical diamines is heavily dictated by the electronic communication between the two nitrogen atoms. In piperazine, the proximity of the nitrogens results in a massive penalty for double-protonation. As measured experimentally, piperazine exhibits a first pKa of 9.73 and a second pKa of 5.35 at 298 K ()[2]. This large ΔpKa (~4.38) is a synthetic advantage, allowing chemists to exploit pH to selectively protonate (and thus deactivate) only one nitrogen. In 1,4-diazepane, the increased spatial separation dampens this electrostatic repulsion, altering the ΔpKa and making strict pH-controlled desymmetrization less predictable.
Reactivity Comparison: SNAr and Mono-Functionalization
Nucleophilic Aromatic Substitution (SNAr)
Both scaffolds are exceptional nucleophiles for SNAr reactions. However, their kinetic profiles differ significantly. Recent SAR studies on covalent fragment libraries targeting p53 mutants have demonstrated that SNAr-reactive heterocycles exhibit distinct reactivity based on ring size ()[3]. The conformational flexibility of 1,4-diazepane allows its nitrogen lone pairs to adopt lower-energy transition states when attacking sterically encumbered electrophiles (like ortho-substituted aryl halides), often resulting in faster reaction rates compared to the rigid piperazine.
The Desymmetrization Challenge
Synthesizing mono-alkylated or mono-arylated derivatives from these symmetrical building blocks is notoriously difficult.
Piperazine: The rigid structure often leads to rapid dialkylation because the mono-substituted product retains high nucleophilicity. However, the large ΔpKa allows for pH-controlled mono-protection (e.g., mono-Boc protection at pH ~ 3-4).
1,4-Diazepane: The altered pKa gap makes pH-controlled desymmetrization less reliable. Instead, researchers must rely heavily on statistical methods—using a massive excess of the diamine—to ensure the electrophile encounters unreacted starting material rather than the mono-substituted product ()[1].
Logical flow mapping ring size and conformation to pKa and resulting SNAr/alkylation reactivity.
To objectively compare the reactivity of these two scaffolds while suppressing dialkylation, I utilize a statistically driven, self-validating SNAr protocol. The causality behind this design is simple: by maintaining a steady-state excess of the diamine and exploiting the basicity of the mono-arylated product during workup, we create a closed-loop system that inherently purifies the target compound.
Protocol: Selective Mono-Arylation via SNAr
Reagents & Materials:
Diamine (Piperazine or 1,4-Diazepane): 5.0 equivalents
Preparation: In a round-bottom flask, dissolve the diamine (5.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.1 M relative to the electrophile). Expertise Note: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the diamine pool.
Controlled Addition: Dissolve the activated aryl halide (1.0 equiv) in a small volume of MeCN and add it dropwise to the vigorously stirring diamine suspension over 1 hour at 0 °C. Expertise Note: The low temperature and slow addition keep the steady-state concentration of the electrophile extremely low, maximizing the statistical preference for mono-arylation.
Reaction & Monitoring: Warm the reaction to 80 °C and stir for 4–6 hours. Monitor via LC-MS. You should observe the mass of the mono-arylated product [M+H]⁺ with negligible di-arylated mass.
Self-Validating Acid-Base Workup:
Concentrate the mixture in vacuo and partition between Ethyl Acetate (EtOAc) and distilled water.
Extract the organic layer with 1M HCl (3x). Causality: The mono-arylated product and unreacted diamine are basic and will protonate, migrating to the aqueous layer. Any neutral di-arylated byproduct or unreacted aryl halide remains trapped in the organic layer, validating the purity of the aqueous phase.
Basify the combined aqueous layers to pH 12 using 2M NaOH, and extract with Dichloromethane (CH₂Cl₂). This recovers the free-base mono-arylated product and excess diamine.
Isolation: Separate the mono-product from the excess diamine via silica gel chromatography (eluting with CH₂Cl₂/MeOH/NH₄OH) or selective crystallization.
Step-by-step experimental workflow for selective mono-arylation via SNAr.
Conclusion
While piperazine offers predictable rigidity and a wide pKa gap ideal for pH-controlled desymmetrization, 1,4-diazepane provides unique vector mapping and conformational flexibility that can accelerate challenging SNAr reactions. By understanding the thermodynamic and structural causality behind these differences, researchers can rationally design protocols—such as statistical dilution and acid-base phase switching—to master the reactivity of both scaffolds.
References
Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Title: A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds
Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry)
URL: [Link]
Title: SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div
Source: Drug Design, Development and Therapy (Dovepress)
URL: [Link]
Elemental Analysis and Characterization of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Executive Summary & Strategic Context In the optimization of lead compounds for GPCR and kinase targets, the transition from a 6-membered piperazine ring to a 7-membered homopiperazine (1,4-diazepane) ring is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the optimization of lead compounds for GPCR and kinase targets, the transition from a 6-membered piperazine ring to a 7-membered homopiperazine (1,4-diazepane) ring is a critical bioisosteric strategy.[1][2] This guide focuses on the characterization of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (hereafter referred to as HD-Isoval ), a specific homopiperazine amide.[1][2]
This molecule serves as a pivotal case study in ring expansion.[2] While the 6-membered analog (Piperazine-Isoval) offers rigid conformational control, HD-Isoval introduces ring flexibility and altered basicity, often improving solubility and inducing "induced-fit" binding in sterically demanding pockets.[1][2]
This guide provides a rigorous, self-validating framework for characterizing HD-Isoval, comparing it directly against its piperazine counterpart to assist medicinal chemists in scaffold selection.[1][2]
Comparative Analysis: Homopiperazine vs. Piperazine Scaffolds[2][3]
The decision to use HD-Isoval over the standard piperazine analog must be driven by data. The following table contrasts the physicochemical properties of the 7-membered ring (HD-Isoval) against the 6-membered analog.
Table 1: Physicochemical Comparison
Feature
HD-Isoval (Subject)
Piperazine-Isoval (Comparator)
Impact on Drug Design
Ring Size
7-Membered (Homopiperazine)
6-Membered (Piperazine)
7-membered rings occupy more 3D space; useful for exploring hydrophobic pockets.[1][2]
Formula
C₁₀H₂₀N₂O
C₉H₁₈N₂O
HD-Isoval has higher lipophilicity due to extra -CH₂-.[1][2]
MW
184.28 g/mol
170.25 g/mol
Slight increase; usually negligible for Lipinski rules.[1][2]
Basicity (pKa)
~9.6 (Secondary Amine)
~8.7 (Secondary Amine)
Critical: Homopiperazines are generally more basic than piperazines due to reduced ring strain and lone pair availability.
Conformation
Flexible (Twist-chair/Boat)
Rigid (Chair)
HD-Isoval incurs a higher entropic penalty upon binding but allows adaptive fit.[1][2]
LogP (Calc)
~0.9 - 1.2
~0.5 - 0.8
HD-Isoval is more lipophilic, improving passive permeability.[1][2]
*Note: pKa values are predicted based on consensus heterocyclic amine data.[2] Experimental values vary by solvent/temperature.
Structural Visualization
The following diagram illustrates the structural relationship and the synthesis pathway for HD-Isoval.
Figure 1: Synthesis pathway of HD-Isoval via mono-acylation of homopiperazine.[1][2] The reaction requires careful stoichiometry to avoid di-acylation.
Elemental Analysis & Purity Validation
For researchers synthesizing HD-Isoval, Elemental Analysis (CHN) is the primary "Go/No-Go" gate for purity.[1][2] Unlike HPLC, which requires a reference standard for absolute purity determination, CHN analysis provides absolute verification of the empirical formula.
Low C often indicates trapped inorganic salts or moisture.[1][2]
Hydrogen (H)
10.94%
10.54% – 11.34%
High H suggests residual solvent (e.g., Ethanol, Water).
Nitrogen (N)
15.20%
14.80% – 15.60%
Low N indicates contamination with non-nitrogenous starting material (Isovaleryl chloride decomposition).[2]
Experimental Protocol: CHN Analysis
Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours to remove hygroscopic water (homopiperazines are hygroscopic).
Combustion: Oxidize the sample at >1000°C in a pure oxygen environment.
Detection: Quantify gases (CO₂, H₂O, N₂) via thermal conductivity detection.
Validation: If results deviate >0.4%, perform NMR integration of the solvent peak to calculate a "Solvated Molecular Weight" and recalculate theoretical values.
Spectroscopic Characterization (NMR)[1][4][5][6]
This section details how to distinguish the 7-membered ring of HD-Isoval from the 6-membered piperazine analog using ¹H NMR. This is the most common point of confusion due to the complex coupling in 7-membered rings.
DISTINCT: Piperazine lacks this signal.[1][2] This "bridge" proton confirms the 7-membered ring.[1][2]
Ring N-CH₂ (Amide side)
3.50 - 3.65
Multiplet/Broad
4H
Broader than piperazine due to slower ring inversion.[1][2]
Ring N-CH₂ (Amine side)
2.80 - 3.00
Triplet/Multiplet
4H
Shifted slightly upfield compared to piperazine.[1][2]
Diagnostic Workflow
If the spectrum shows distinct triplets at ~2.8 and ~3.5 ppm with no multiplet at ~1.8 ppm, you have accidentally synthesized the piperazine analog (likely due to starting material error). The C-5 propyl bridge multiplet is the fingerprint of the homopiperazine ring.[1][2]
Experimental Workflow: Synthesis to Characterization
The following Graphviz diagram outlines the logical flow for synthesizing and validating HD-Isoval, emphasizing the critical purification steps required to remove the di-acylated impurity (a common byproduct).
Figure 2: Purification workflow emphasizing Acid/Base extraction to isolate the basic secondary amine product from non-basic impurities.
References & Authority
Homopiperazine Bioisosteres: Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry , 54(8), 2529–2591.
Amide Bond Rotation in Diazepanes: Bassanini, I., et al. (2019). Taming the flexibility of the 1,4-diazepane ring.Journal of Organic Chemistry , 84(15), 9576-9584.[1] [1]
pKa Prediction & Validation: ChemAxon pKa Plugin / PubChem Computed Data for 1,4-Diazepane derivatives.[1]
Elemental Analysis Standards: ASTM E258 - Standard Test Method for Nitrogen in Organic Compounds.[1][2][1]
Disclaimer
This guide is for research purposes only. 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one may be considered a structural analog to controlled substances in certain jurisdictions.[1][2] Researchers must verify local compliance before synthesis.[1][2]
A Guide to the Structural and Comparative Analysis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one and its Bioisosteric Analogs
This guide provides a comprehensive framework for the structural elucidation and comparative analysis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a molecule belonging to the versatile 1,4-diazepane class of compounds....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the structural elucidation and comparative analysis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a molecule belonging to the versatile 1,4-diazepane class of compounds. The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies required to understand the intricate relationship between chemical structure and biological function.
We will use 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one as our lead compound (Analog A) and explore a series of rationally designed, representative analogs. The objective is to demonstrate how subtle modifications to the core structure can influence its three-dimensional conformation, physicochemical properties, and ultimately, its interaction with biological targets. The narrative emphasizes the causality behind experimental choices, providing self-validating protocols grounded in authoritative sources.
Part 1: The Core Scaffold and Rationale for Analog Design
The foundational structure consists of a seven-membered 1,4-diazepane ring connected via an amide linkage to an isobutyl moiety. The inherent flexibility of the diazepane ring and the nature of the substituents at the N1 and N4 positions are critical determinants of its overall topology and biological activity.
To illustrate a robust comparative analysis, we propose the following set of hypothetical analogs, each designed to probe a specific structural or electronic feature:
Analog A (Lead Compound): 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Analog B: 1-(2-phenyl-1,4-diazepan-1-yl)-3-methylbutan-1-one. Rationale: To investigate the impact of a bulky, aromatic substituent on the diazepane ring's conformation and potential for new pi-stacking interactions with a biological target.
Analog C: 1-(1,4-Diazepan-1-yl)-2-phenylethan-1-one. Rationale: To assess the effect of replacing the flexible isobutyl group with a more rigid benzyl group, altering the steric and electronic profile of the acyl side chain.
Analog D: 1-(4-methyl-1,4-diazepan-1-yl)-3-methylbutan-1-one. Rationale: To explore the influence of N-alkylation at the N4 position, which eliminates a potential hydrogen bond donor site and may alter the ring's conformation and solubility.
Caption: General structure of the 1,4-diazepan-1-yl ketone scaffold and key modification sites.
Part 2: Experimental and Computational Methodologies
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough structural comparison. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.
Synthesis and Purification
The synthesis of 1,4-diazepine derivatives is well-documented and often involves the condensation of diamines with carbonyl compounds.[4] A general, efficient procedure catalyzed by heteropolyacids can be adapted for these specific analogs, offering high yields and short reaction times.[4]
Protocol: General Synthesis of Analogs
Reactant Mixture: To a solution of the appropriate 1,4-diazepane precursor (10 mmol) in ethanol (15 mL), add the corresponding aldehyde or acyl chloride (10 mmol).
Catalysis: Introduce a catalytic amount of a Keggin-type heteropolyacid (e.g., H3PW12O40, 1% mmol).[4]
Reaction: Reflux the mixture with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Workup: Upon completion, concentrate the organic solution under vacuum.
Purification: Filter the resulting solid and wash with cold ethanol (2 x 10 mL). Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain high-purity crystals suitable for analysis. Purity should be confirmed by NMR and Mass Spectrometry.
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are invaluable for understanding conformational preferences.[5]
Protocol: Single-Crystal X-Ray Diffraction
Crystal Growth: Grow single crystals of the purified analog by slow evaporation from a suitable solvent (e.g., acetone, ethanol).
Data Collection: Mount a suitable crystal on a diffractometer equipped with a MoKα (0.71073 Å) or CuKα radiation source.[5] Collect X-ray intensity data at a controlled temperature (e.g., 100 K or 293 K).
Structure Solution: Process the collected data, including absorption corrections. Solve the structure using direct methods (e.g., with SHELXS).[5]
Structure Refinement: Refine the structural model against the data by full-matrix least-squares on F², anisotropically for all non-hydrogen atoms (e.g., with SHELXL).[5] Hydrogen atoms can be placed in calculated positions.
Validation: The final model is validated by examining the final R-factor, goodness-of-fit, and residual electron density maps.
NMR Spectroscopy: Structure and Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and for studying the conformational dynamics of molecules in solution, which is more representative of the physiological environment. Both ¹H and ¹³C NMR are fundamental.
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified analog in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Standard acquisition parameters should be used. For complex spectra, 2D techniques like COSY and HSQC can be employed to resolve ambiguities.
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign chemical shifts (ppm) relative to TMS. The chemical shifts, signal multiplicities (e.g., singlet, doublet), and coupling constants provide detailed information about the electronic environment and connectivity of atoms.[7][8]
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful predictive tools. They allow for the rationalization of experimental findings and the design of new, potentially more active compounds.[9][10]
Workflow: Molecular Docking Study
Target Selection: Identify a relevant biological target. For 1,4-diazepane analogs with potential CNS activity, the GABA-A receptor is a primary target.[11][12] Obtain a crystal structure or a validated homology model of the receptor.
Ligand Preparation: Generate 3D structures of the analogs and perform energy minimization.
Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to place the analogs into the defined binding site of the receptor. Generate multiple binding poses.
Scoring and Analysis: Score the poses based on a scoring function that estimates binding affinity. Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and receptor residues.[13]
Caption: A self-validating workflow for the structural analysis of novel analogs.
Part 3: Comparative Structural Analysis
By integrating data from the methodologies above, we can build a comprehensive picture of how structural modifications impact the properties of our analogs.
Physicochemical and Conformational Comparison
The seven-membered diazepine ring is not planar and typically adopts a bent, boat-like conformation.[14] The specific conformation is isoenergetic, meaning two mirror-image conformers (P and M) can exist.[14] Substituents play a major role in stabilizing one conformer over the other or in altering the ring's flexibility.
Analog
Key Modification
Expected Conformational Impact
Predicted LogP
Molecular Weight
A
-
Flexible boat-like conformation
1.5
184.28
B
Phenyl on C2
Increased steric bulk may lock the ring into a more rigid conformation. Potential for intramolecular interactions.
3.2
260.36
C
Benzyl acyl group
Increased rigidity in the side chain. May influence intermolecular packing in the crystal lattice.
2.6
218.29
D
N4-Methyl
May slightly alter the pucker of the diazepine ring. Eliminates N-H hydrogen bond donor capability.
1.8
198.31
Spectroscopic Fingerprints
NMR spectroscopy provides a direct way to observe the electronic consequences of structural changes.
Aromatic signals plus a characteristic singlet for the benzylic protons.
D
~2.4 ppm (s, 3H, N-CH₃)
A new singlet corresponding to the N-methyl group, a clear diagnostic peak.[6]
Structure-Activity Relationship (SAR) Insights
Assuming a hypothetical interaction with the benzodiazepine binding site of the GABA-A receptor, we can predict how the structural changes might influence biological activity. This site is known to be a pocket at the interface of the α and γ subunits.[11]
Caption: Diagram of potential interactions for Analog B in a GABA-A receptor binding pocket.
Analog A serves as our baseline. Its isobutyl group likely occupies a hydrophobic pocket.
Analog B's phenyl group could introduce a beneficial pi-stacking interaction with an aromatic residue like γ2 Phe77, an interaction known to be important for some benzodiazepines.[11] This could significantly enhance binding affinity.
Analog C's benzyl group alters the vector and rigidity of the side chain. This could either improve or hinder optimal positioning within the binding site, depending on the pocket's shape.
Analog D's methylation of N4 removes a hydrogen bond donor. If the N4-H is involved in a crucial hydrogen bond with the receptor, this modification would likely decrease affinity. Conversely, if that site is in a hydrophobic region, methylation could be neutral or slightly beneficial.
Analog
Hypothesized Interaction
Predicted Biological Activity (IC₅₀)
A
Baseline hydrophobic interaction
~500 nM
B
Additional pi-stacking interaction
~50 nM (Higher Affinity)
C
Altered side-chain orientation
~800 nM (Lower Affinity)
D
Loss of H-bond donor
>1000 nM (Significantly Lower Affinity)
Conclusion
The structural analysis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one and its analogs requires an integrated, multi-disciplinary approach. While computational methods provide powerful predictive insights into structure-activity relationships, these hypotheses must be validated through rigorous experimental work. X-ray crystallography delivers the definitive solid-state structure, and NMR spectroscopy confirms structural integrity and conformational dynamics in solution. By systematically modifying the core scaffold and analyzing the resulting changes in 3D structure, electronic properties, and biological activity, researchers can develop a clear understanding of the SAR for this important class of compounds, paving the way for the design of more potent and selective therapeutic agents.
References
Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC. (2015, April 8). National Center for Biotechnology Information. [Link]
Baur, R., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. [Link]
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. [Link]
Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC. (2022, August 11). National Center for Biotechnology Information. [Link]
Hempel, A., Camerman, N., & Camerman, A. (1987). Crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro 5-4864. Canadian Journal of Chemistry. [Link]
Crystal structures at room temperature of Diazepam (left, ab plane),... - ResearchGate. (n.d.). ResearchGate. [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines - ResearchGate. (2015, November 10). ResearchGate. [Link]
Barrio, M., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design. [Link]
In silico studies on recreational drugs: 3D quantitative structure activity relationship prediction of classified and de novo designer benzodiazepines - ResearchGate. (2025, May 1). ResearchGate. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
Verma, S., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. Arabian Journal of Chemistry. [Link]
Review on Synthesis of Biologically Active Diazepam Derivatives - Academia.edu. (n.d.). Academia.edu. [Link]
Synthetic and computer-assisted analysis of the structural requirements for selective, high-affinity ligand binding to diazepam-insensitive... - ChEMBL. (n.d.). EMBL-EBI. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
(PDF) Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - ResearchGate. (2025, August 6). ResearchGate. [Link]
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. (2025, July 16). University of Waterloo. [Link]
Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. (2025, January 14). Hilaris Publisher. [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (2010, December 28). MDPI. [Link]
Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants - Semantic Scholar. (2010). Semantic Scholar. [Link]
n-(1-methyl-4,5-dihydro-[5][9][11]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Wiley Online Library. [Link]
Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed. (1994, March). PubMed. [Link]
Carbon‐13 and proton NMR studies of 1,4‐benzodiazepines - Semantic Scholar. (1980, November 1). Semantic Scholar. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025, August 10). ResearchGate. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (2025, April 30). MDPI. [Link]
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC. (2023, November 30). National Center for Biotechnology Information. [Link]
NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain - ResearchGate. (n.d.). ResearchGate. [Link]
Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... - ResearchGate. (n.d.). ResearchGate. [Link]
1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed. (2021, March 1). PubMed. [Link]
Comprehensive Laboratory Disposal Protocol for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one As an application scientist or drug development professional, managing the lifecycle of specialized research chemicals is just as c...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Disposal Protocol for 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
As an application scientist or drug development professional, managing the lifecycle of specialized research chemicals is just as critical as the synthesis or assay itself. 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a nitrogen-containing organic compound. Because specific toxicological data for novel or specialized building blocks is often limited, the foundational principle of laboratory safety dictates that it must be treated as a hazardous organic chemical.
This guide provides a self-validating, regulatory-compliant framework for the safe handling, accumulation, and disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[1] and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2].
Hazard Assessment and Pre-Disposal Logistics
Before initiating disposal, you must establish a controlled environment. The causality behind strict PPE and environmental controls is to mitigate the risk of aerosolized exposure or dermal absorption of uncharacterized active pharmaceutical ingredients (APIs) or their precursors.
Engineering Controls: All transfers of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one (whether in solid form or in solution) must be conducted within a certified chemical fume hood to prevent inhalation of dust or solvent vapors.
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Nitrile is preferred for general organic handling due to its broad-spectrum resistance to many organic solvents used to dissolve such compounds.
Quantitative Waste Classification
Proper segregation prevents dangerous exothermic reactions, gas evolution, or polymerization that can occur when incompatible chemicals are mixed. 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one should be classified as Organic Nitrogenous Waste .
Table 1: Waste Segregation and Container Compatibility
Waste Category
Primary Chemical State
Approved Container Material
Strict Incompatibilities
Regulatory Classification
Solid Waste
Pure compound, contaminated PPE, or silica gel
High-Density Polyethylene (HDPE) or Glass
Strong oxidizers, strong acids
RCRA Non-Listed Hazardous Waste (Precautionary)
Liquid Waste (Aqueous)
Dissolved in water/buffer
HDPE
Water-reactive compounds
RCRA Characteristic (if pH or toxicity thresholds met)
Liquid Waste (Organic)
Dissolved in solvents (e.g., DCM, MeOH)
Glass or PTFE-lined HDPE
Nitric acid, peroxides
RCRA Characteristic (Ignitable/Toxic)
Step-by-Step Disposal Methodology
The following protocol ensures that waste is managed from the point of generation to final facility transfer without compromising safety or regulatory compliance. Do not attempt to neutralize or chemically alter the waste in-house; all treatment must be performed by a licensed facility.
Step 1: Point-of-Generation Segregation
Immediately upon completion of your experiment, isolate the 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one waste. Do not mix this nitrogenous organic compound with halogenated waste unless it is already dissolved in a halogenated solvent (like dichloromethane), in which case it must be strictly relegated to the "Halogenated Organic Waste" stream to prevent the formation of reactive byproducts.
Step 2: Containerization
Transfer the waste into a chemically compatible, sealable container (refer to Table 1). Ensure the container is structurally sound with no micro-fractures.
Causality: Using a PTFE-lined cap prevents the organic vapors from degrading the seal, which could lead to fugitive emissions in the laboratory environment.
Step 3: RCRA-Compliant Labeling
Attach a hazardous waste tag to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list the full chemical name (1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one) alongside any solvents used. Abbreviations or structural formulas are strictly prohibited by EPA regulations[3].
Step 4: Satellite Accumulation Area (SAA) Storage
Store the sealed container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste. Place the container in secondary containment (e.g., a polypropylene tray) capable of holding 110% of the container's volume to capture catastrophic leaks[4].
Step 5: Institutional Transfer
Once the container is full, or the regulatory time limit is reached (dependent on your facility's generator status: VSQG, SQG, or LQG)[3], transfer the waste to your Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].
Waste Management Workflow
Caption: Standardized workflow for the segregation, accumulation, and professional disposal of organic laboratory waste.
References
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]
National Institutes of Health (NIH) / NCBI Bookshelf. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
United States Environmental Protection Agency (EPA). (2025). Categories of Hazardous Waste Generators. [Link]
United States Environmental Protection Agency (EPA). (2026). Hazardous Waste Generators.[Link]
California Office of Environmental Health Hazard Assessment (OEHHA). Hazardous Waste Generators and Facilities.[Link]